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5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Documentation Hub

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  • Product: 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
  • CAS: 83081-95-2

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Molecular Characterization of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Technical Guide

Executive Summary In modern drug discovery, the precise molecular characterization of heterocyclic scaffolds is non-negotiable. 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 83081-95-2) is a critical bicyclic build...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise molecular characterization of heterocyclic scaffolds is non-negotiable. 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 83081-95-2) is a critical bicyclic building block frequently utilized in the synthesis of kinase inhibitors and pharmacological correctors . As researchers integrate this moiety into complex active pharmaceutical ingredients (APIs), distinguishing the target molecule from isobaric impurities becomes a primary analytical challenge.

This whitepaper provides an authoritative framework for differentiating the average molecular weight from the exact monoisotopic mass of 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. Furthermore, it details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to achieve Level 1 identification confidence .

Physicochemical Profiling & Structural Overview

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine consists of a fused pyridine and piperidine ring system. The presence of two basic nitrogen atoms governs its ionization behavior, making it highly responsive to positive electrospray ionization (ESI+).

Table 1: Core Chemical Identifiers and Mass Properties

PropertyValueAnalytical Significance
IUPAC Name 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridineStandardized nomenclature for regulatory filings.
CAS Number 83081-95-2Unique global identifier for procurement and safety.
Molecular Formula C₉H₁₂N₂Defines the elemental composition for mass calculation.
Average Molecular Weight 148.21 g/mol Used for bulk stoichiometric calculations (moles to grams).
Monoisotopic Exact Mass 148.10005 DaUsed for HRMS identification and formula generation.
Mass Defect +0.10005 DaThe fractional mass used to filter out background noise.

Molecular Weight vs. Exact Mass: The Theoretical Framework

A common pitfall in analytical chemistry is conflating molecular weight with exact mass. Understanding the causality behind these calculations is essential for interpreting mass spectra.

  • Average Molecular Weight (148.21 g/mol ): This value is calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon is 12.011 because of ~1% ¹³C). This metric is strictly used for benchtop weighing and molarity calculations.

  • Monoisotopic Exact Mass (148.10005 Da): High-resolution mass spectrometers separate individual isotopes. The exact mass is calculated using only the most abundant, lowest-mass isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074).

    • Calculation: (9 × 12.000000) + (12 × 1.007825) + (2 × 14.003074) = 148.100048 Da .

The Role of Mass Defect: The difference between the exact mass and the nominal mass (148) is the mass defect (+0.10005 Da). In non-targeted analysis, the mass defect is a powerful filtering tool . For example, an isobaric interference like C₁₀H₁₂O has an exact mass of 148.0888 Da. The mass difference between C₉H₁₂N₂ and C₁₀H₁₂O is a mere 0.0112 Da . Only an HRMS instrument with high resolving power can separate these two peaks to prevent false positive identifications.

Analytical Workflow & Logical Architecture

To unequivocally confirm the presence of 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, the analytical workflow must transition from sample introduction to high-confidence formula assignment.

HRMS_Workflow A 1. Sample Preparation (0.1% FA in MeCN/H2O) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI(+) Ionization (Protonation -> [M+H]+) B->C D 4. HRMS Acquisition (Orbitrap/QTOF, R > 60k) C->D E 5. Exact Mass Extraction (m/z 149.1073) D->E F 6. Formula Assignment & Mass Defect Analysis (< 5 ppm) E->F

Figure 1: Logical workflow for the LC-HRMS exact mass determination of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Experimental Protocol: LC-HRMS Determination of Exact Mass

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic reasoning (causality) behind the parameter selection.

Phase 1: System Suitability & Calibration (Self-Validation)
  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix or Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: Mass spectrometers experience thermal and electronic drift. Calibrating the Time-of-Flight (TOF) or Orbitrap analyzer ensures the mass axis is strictly accurate, establishing a baseline mass error of < 2 ppm. Without this step, exact mass measurements cannot be trusted for formula generation.

Phase 2: Sample Preparation
  • Action: Dissolve 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (FA) to a final concentration of 1 μg/mL.

  • Causality: The 50:50 organic/aqueous ratio matches the initial conditions of standard reversed-phase gradients, preventing solvent-induced peak broadening. The low concentration (1 μg/mL) prevents detector saturation and space-charge effects in the ion trap, which can artificially shift the measured exact mass.

Phase 3: Chromatographic Separation
  • Action: Inject 2 μL onto a sub-2 μm C18 column (e.g., 2.1 × 100 mm, 1.8 μm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase retains the naphthyridine derivative based on its hydrophobicity. The gradient ensures that any synthetic impurities or degradation products are separated in time from the main analyte, preventing ion suppression in the ESI source.

Phase 4: HRMS Acquisition & Ionization
  • Action: Operate the mass spectrometer in ESI+ mode. Set the resolving power to ≥ 60,000 FWHM (at m/z 200).

  • Causality: The addition of 0.1% FA lowers the pH below the pKa of the basic nitrogens in the naphthyridine ring, ensuring they are fully protonated. This drives the formation of the [M+H]⁺ adduct. A resolving power of 60,000 is required to separate the target ion from potential isobaric background noise.

Table 2: Expected High-Resolution Ion Adduct Profiles (ESI)

Ion SpeciesIonization ModeTheoretical Exact m/zMass Defect (mDa)
[M+H]⁺ Positive (ESI+)149.10733+107.33
[M+Na]⁺ Positive (ESI+)171.08927+89.27
[M+NH₄]⁺ Positive (ESI+)166.13387+133.87
[M-H]⁻ Negative (ESI-)147.09277+92.77

Note: The theoretical exact m/z for [M+H]⁺ is calculated by adding the exact mass of a proton (1.007276 Da) to the neutral monoisotopic mass (148.100048 Da).

References

  • Schymanski, E. L., et al. (2014). "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence." Environmental Science & Technology, 48(4), 2097–2098. Available at:[Link]

  • National Institutes of Health (NIH). "A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations." PMC. Available at:[Link]

  • Google Patents. "WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications." World Intellectual Property Organization.
Exploratory

electronic properties and pKa of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

An In-Depth Technical Guide to the Electronic Properties and pKa of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Office of: The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and pKa of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, notably in antiviral research.[1] A comprehensive understanding of its fundamental physicochemical properties is paramount for optimizing molecular design and predicting pharmacokinetic behavior. This guide provides an in-depth analysis of the electronic structure and acid-base properties (pKa) of a key derivative, 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and outlines robust, field-proven protocols for both in silico prediction and experimental determination. We present detailed methodologies for Density Functional Theory (DFT) calculations to elucidate electronic properties and for UV-Vis spectrophotometric titration to accurately measure pKa values. This guide is structured to empower researchers to not only understand the foundational chemistry of this scaffold but also to generate reliable, reproducible data for their drug discovery programs.

The Strategic Importance of the Tetrahydronaphthyridine Core

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a bioisostere of other bicyclic aromatic structures, offering a unique three-dimensional geometry and a defined vector for hydrogen bonding interactions. Its derivatives have shown significant potential as therapeutic agents, including as potent inhibitors of the HIV-1 integrase allosteric site.[1] The properties of any molecule destined for biological application are governed by two fundamental characteristics: its electronic distribution and its state of protonation at physiological pH.

  • Electronic Properties , such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), dictate the molecule's ability to participate in non-covalent interactions with its biological target (e.g., hydrogen bonds, π-π stacking, and electrostatic interactions). These properties are critical for receptor affinity and selectivity.[2]

  • The pKa , or acid dissociation constant, determines the charge state of a molecule at a given pH. This profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, including solubility, membrane permeability, and off-target binding.[3][4]

Therefore, a precise characterization of these parameters is not merely an academic exercise but a critical step in rational drug design.

Analysis of Molecular Structure and Basicity

The structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine contains two distinct nitrogen atoms:

  • N1: An sp²-hybridized nitrogen within a pyridine ring. Its lone pair of electrons is part of the aromatic π-system, making it less available for protonation.

  • N6: An sp³-hybridized nitrogen within a saturated piperidine-like ring. Its lone pair resides in an sp³ orbital, is not involved in resonance, and is therefore significantly more available to accept a proton. The methyl group at the 5-position is not directly attached to a nitrogen but its electronic influence should be considered in computational models.

Electronic Properties: A Computational Chemistry Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic landscape of a molecule.[5] These methods can reliably predict properties that are difficult or impossible to measure experimentally.

Key Electronic Descriptors

For drug design, the most relevant electronic properties include:

  • Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the ability to donate electrons. A higher HOMO energy suggests a better electron donor.

  • Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity.[2]

  • Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution that visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of Analogous Heterocycles

Property Pyridine Quinoline Tetrahydroquinoline (N-Methyl) Expected Range for Target Molecule
HOMO Energy (eV) -6.7 to -7.1 -6.3 to -6.6 -5.5 to -5.9 -5.8 to -6.4
LUMO Energy (eV) -0.4 to -0.8 -1.2 to -1.5 +1.0 to +1.5 -0.5 to +0.5
HOMO-LUMO Gap (eV) ~6.3 ~5.1 ~7.0 ~6.0 to 6.5

Note: These values are illustrative and depend heavily on the specific DFT functional and basis set used. The "Expected Range" is a scientifically-grounded estimation based on the combined electronic features of a pyridine and a saturated amine ring.

Protocol for In Silico Determination of Electronic Properties via DFT

This protocol outlines a standard, validated workflow for calculating the electronic properties of a small organic molecule like the one .

Objective: To obtain optimized geometry and calculate key electronic descriptors (HOMO, LUMO, MEP) for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Required Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Molecule Building: Construct the 3D structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine using the software's molecular editor.

  • Geometry Optimization:

    • Causality: An accurate electronic structure calculation requires a stable, low-energy conformation. The geometry optimization finds this minimum on the potential energy surface.

    • Procedure: Perform a full geometry optimization. A widely accepted and robust level of theory for this purpose is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d).[5] For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.

  • Frequency Calculation:

    • Causality: This step is self-validating. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization must be redone.

    • Procedure: Perform a frequency calculation at the same level of theory used for the optimization. Confirm the absence of imaginary frequencies.

  • Single-Point Energy Calculation & Property Analysis:

    • Causality: With the validated geometry, a final, high-accuracy calculation is performed to extract the electronic properties.

    • Procedure: Using the optimized geometry, run a single-point energy calculation. From the output file, extract the energies of the HOMO and LUMO.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Causality: This visualizes the charge distribution, directly highlighting sites for electrostatic interactions.

    • Procedure: Generate the MEP surface and map it onto the molecule's electron density surface. The resulting color-coded map will show negative potential (red) around the lone pairs of the nitrogen atoms (the most likely hydrogen bond acceptors) and positive potential (blue) around the hydrogen atoms.

Visualization of the Computational Workflow

DFT_Workflow start Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Minimum (No Imaginary Frequencies?) freq_calc->validation single_point Single-Point Energy Calculation & Property Extraction validation->single_point Yes re_opt Re-optimize Structure validation->re_opt No mep Generate MEP Surface single_point->mep results HOMO/LUMO Energies MEP Map mep->results re_opt->geom_opt

Caption: Workflow for DFT-based calculation of electronic properties.

Acidity Constant (pKa): Experimental Determination

The pKa value is a direct measure of a compound's basicity. For a base (B), the pKa refers to the acidity of its conjugate acid (BH⁺). The equilibrium is:

BH⁺ ⇌ B + H⁺

A higher pKa value indicates a stronger base.

Estimating pKa from Analogous Structures

By examining the pKa values of related compounds, we can establish a reliable estimate for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Table 2: Experimental pKa Values of Analogous Nitrogen Heterocycles

Compound Structure Relevant Nitrogen Type pKa (of Conjugate Acid) Reference
Pyridine Aromatic sp² 5.23 [6]
Piperidine Saturated sp³ 11.12 General Chemistry Data
Quinoline Fused Aromatic sp² 4.93 [6]
Tetrahydroquinoline Fused Aromatic/Saturated sp³ ~4.9 General Chemistry Data

| Estimated pKa | 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | sp³ (N6) | ~7.5 - 8.5 | Scientist's Estimate |

The electron-withdrawing effect of the adjacent pyridine ring will reduce the basicity of the N6 nitrogen compared to simple piperidine. Therefore, the pKa is expected to be significantly lower than 11 but higher than that of a simple aromatic nitrogen. An estimated range of 7.5 to 8.5 is reasonable, indicating the compound will be significantly protonated at physiological pH (7.4).

Protocol for Experimental pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive, requires a small amount of sample, and is well-suited for high-throughput screening.[3] It relies on the principle that the protonated (BH⁺) and neutral (B) forms of a molecule have different UV-Vis absorption spectra. By monitoring the change in absorbance as a function of pH, the pKa can be determined.[7]

Objective: To accurately measure the pKa of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials & Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter

  • Set of matched quartz cuvettes (1 cm path length)

  • Stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol, ~10 mM)

  • A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).[3]

  • 0.1 M HCl and 0.1 M NaOH solutions.

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions (e.g., 15-20 solutions) spanning the pH range from ~2 pH units below the estimated pKa to ~2 pH units above. Ensure the ionic strength is kept constant.

  • Determine Analytical Wavelengths:

    • Causality: To maximize the signal-to-noise ratio, we must identify the wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

    • Procedure: Record the UV spectrum of the compound in a highly acidic solution (e.g., pH 2) to get the spectrum of the BH⁺ form. Then, record the spectrum in a highly basic solution (e.g., pH 12) to get the spectrum of the B form. Identify one or more wavelengths (λ) showing the largest difference in absorbance.

  • Data Acquisition:

    • Causality: A systematic titration across the pH range provides the data for the sigmoidal curve from which the pKa is derived.

    • Procedure: For each prepared buffer solution, add an identical aliquot of the compound stock solution to a cuvette. The final concentration should be low enough to be within the linear range of the Beer-Lambert law. Measure and record the pH and the absorbance at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Causality: The Henderson-Hasselbalch equation mathematically describes the shape of the titration curve. Fitting the experimental data to this equation yields the pKa.

    • Procedure: Plot the measured absorbance versus the measured pH. The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. For a more robust determination, fit the data to the following equation using non-linear regression software (e.g., Origin, GraphPad Prism): Abs = (Abs_B + Abs_BH+ * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) Where Abs is the observed absorbance, Abs_B is the absorbance of the basic form, and Abs_BH+ is the absorbance of the acidic (protonated) form. The pKa is determined from the curve fit.

Visualization of Key Equilibria and Workflows

Protonation_Equilibrium Neutral > Protonated (Protonated Form) > Neutral->Protonated H_plus + H + Protonated->H_plus sub pKa = -log(Ka)

Caption: Protonation equilibrium of the N6 nitrogen.

pKa_Workflow prep Prepare Buffer Series (Constant Ionic Strength) titrate Measure Absorbance vs. pH across buffer series prep->titrate spectra Record UV Spectra (Fully Acidic & Basic Forms) wavelength Identify Analytical Wavelength (λmax difference) spectra->wavelength wavelength->titrate plot Plot Absorbance vs. pH titrate->plot fit Non-linear Regression Fit (Henderson-Hasselbalch) plot->fit pKa Determine pKa Value fit->pKa

Caption: Experimental workflow for pKa determination via UV-Vis titration.

Conclusion

The are critical determinants of its potential as a therapeutic agent. Based on established chemical principles and data from analogous structures, the N6 nitrogen is the primary basic center, with an estimated pKa in the range of 7.5-8.5. This implies significant protonation and a positive charge at physiological pH, a crucial consideration for target engagement and ADME properties. This guide provides robust, actionable protocols for both the high-accuracy computational prediction of electronic structure and the precise experimental determination of the pKa. By employing these self-validating methodologies, drug development teams can confidently characterize this and other novel chemical entities, accelerating the journey from rational design to clinical candidate.

References

  • ResearchGate. "Density functional theory and time-dependent density functional theory studies on optoelectronic properties of fused heterocycles with cyclooctatetraene | Request PDF." Available at: [Link].

  • PubChem. "5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882." Available at: [Link].

  • ResearchGate. "Recent Advancements in Spectrophotometric pKa Determinations: A Review | Request PDF." Available at: [Link].

  • SciSpace. "Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti." Available at: [Link].

  • Chemagination. "How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide." Available at: [Link].

  • Scribd. "Density Functional Theory and Time-Dependent Density Functional Theory Studies On Optoelectronic Properties of Fused Heterocycles With Cyclooctatetraene." Available at: [Link].

  • National Center for Biotechnology Information. "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." Available at: [Link].

  • National Center for Biotechnology Information. "Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II." Available at: [Link].

  • PeerJ. "Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods." Available at: [Link].

  • Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration." Available at: [Link].

  • Rupp, M. "Predicting the pKa of Small Molecules." Available at: [Link].

  • National Center for Biotechnology Information. "Computer Prediction of pKa Values in Small Molecules and Proteins." Available at: [Link].

  • National Center for Biotechnology Information. "Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences." Available at: [Link].

  • PubMed. "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Available at: [Link].

  • Bulgarian Chemical Communications. "Determination of the pKa values of some pyridine derivatives by computational methods." Available at: [Link].

  • Semantic Scholar. "Recent Advancements in Spectrophotometric pKa Determinations: A Review." Available at: [Link].

  • Indian Academy of Sciences. "Journal of Chemical Sciences." Available at: [Link].

  • O-Chem. "pka bases.cdx." Available at: [Link].

Sources

Foundational

Engineering Blood-Brain Barrier Permeability: The Role of the 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold in CNS Drug Discovery

Executive Summary Achieving optimal Blood-Brain Barrier (BBB) penetration remains one of the most formidable challenges in Central Nervous System (CNS) drug development. Historically, medicinal chemists relied on flat, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Achieving optimal Blood-Brain Barrier (BBB) penetration remains one of the most formidable challenges in Central Nervous System (CNS) drug development. Historically, medicinal chemists relied on flat, highly lipophilic aromatic systems (e.g., isoquinolines) to drive passive diffusion. However, these planar systems often suffer from poor aqueous solubility, rapid oxidative metabolism, and high non-specific lipid binding, leading to a low unbound fraction in the brain ( fu,brain​ ).

The incorporation of partially saturated bicyclic systems—specifically the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core (CAS: 83081-95-2)—represents a paradigm shift in neurotherapeutic design. By acting as a saturated bioisostere, this scaffold increases the fraction of sp3 hybridized carbons ( Fsp3​ ), precisely modulating basicity (pKa) and lipophilicity to evade active efflux while maintaining high target engagement[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for assessing the BBB permeability of compounds containing this critical pharmacophore.

Physicochemical Directives: The Causality of Scaffold Selection

The transition from a fully aromatic 1,6-naphthyridine or isoquinoline to a 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core fundamentally alters the physicochemical properties of a drug candidate[2]. As an Application Scientist, it is crucial to understand why these changes dictate BBB permeability.

Modulation of Basicity and pKa

The tetrahydro-1,6-naphthyridine system contains a secondary or tertiary amine (depending on N6 substitution) embedded within a saturated ring. The basicity of this nitrogen typically exhibits a pKa between 7.5 and 8.5. At physiological pH (7.4), a significant portion of the molecule exists in the protonated state. While cations generally struggle to cross the lipophilic BBB, the intramolecular hydrogen bonding and the localized lipophilicity provided by the C5-methyl group effectively shield the positive charge, allowing for passive transcellular diffusion[3].

The Role of the C5-Methyl Group in Efflux Evasion

Active efflux by ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), is the primary barrier to CNS exposure. P-gp preferentially binds to planar, lipophilic molecules with spatially distinct hydrogen bond acceptors. The addition of the 5-methyl group introduces a chiral center (if asymmetrically substituted) and critical steric bulk[4]. This steric hindrance disrupts the planar conformation required for tight binding within the central pharmacophore pocket of P-gp. Consequently, the efflux ratio (ER) is significantly reduced, shifting the compound from a P-gp substrate to a permeant molecule[5].

Increasing Fsp3​ for Metabolic Stability

Saturating the C5-C8 ring blocks the rapid oxidative metabolism (via CYP450 enzymes) that typically plagues flat aromatic rings[1]. This extends the biological half-life and ensures that the concentration gradient driving passive BBB diffusion is maintained over time.

Mechanistic Pathway of BBB Penetration

To visualize the dynamic equilibrium at the blood-brain interface, we must map the competing pathways: passive diffusion, active efflux, and metabolic clearance.

BBB_Mechanism Blood Blood Compartment (Unbound Drug) Endothelial Brain Endothelial Cell (Apical Membrane) Blood->Endothelial Passive Diffusion (High Fsp3) Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition Brain Brain Compartment (Target Engagement) Endothelial->Brain Transcellular Transport Metabolism CYP450 / AOX (Metabolic Clearance) Endothelial->Metabolism Enzymatic Degradation Pgp->Blood Active Efflux

Mechanistic pathway of 5-methyl-THN derivatives crossing the BBB versus active efflux.

Self-Validating Experimental Workflows

To rigorously evaluate the BBB permeability of 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives (such as those developed for mGlu5 PAMs or RORγt inverse agonists)[5][6], a tiered, self-validating workflow must be employed.

BBB_Workflow A Compound Synthesis (5-Methyl-THN Core) B In Vitro PAMPA-BBB (Passive Permeability) A->B C MDCK-MDR1 Assay (Efflux Ratio Assessment) B->C D In Vivo PK (Rodent) (Total Kp Determination) C->D ER < 2.5 G Lead Optimization (If Kp,uu < 0.3) C->G ER > 2.5 E Brain Homogenate Binding (fu,brain & fu,plasma) D->E F Calculate Kp,uu (Unbound Partition Coefficient) E->F F->G Kp,uu < 0.3

Tiered self-validating workflow for assessing BBB permeability of THN-derived compounds.

Protocol 1: In Vitro Efflux Assessment via MDCK-MDR1 Monolayers

Purpose: To determine the apparent permeability ( Papp​ ) and P-gp mediated Efflux Ratio (ER). Madin-Darby Canine Kidney cells transfected with the human MDR1 gene are the gold standard.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm² (Validation Step 1).

  • Dosing: Prepare the 5-methyl-tetrahydro-1,6-naphthyridine test compound at 5 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation: Add the dosing solution to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Sampling & Internal Standard Addition: Aliquot 50 µL from the receiver chambers at 60 and 120 mins. Immediately quench with 150 µL of cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to normalize LC-MS/MS matrix effects (Validation Step 2).

  • Quality Control: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorescence must show <1% leakage, confirming monolayer integrity. Calculate mass balance; recovery must be >80% to rule out non-specific plastic binding.

  • Data Analysis: Calculate Papp​=A×C0​dQ/dt​ . The Efflux Ratio is ER=Papp​(A→B)Papp​(B→A)​ . An ER<2.5 indicates the 5-methyl steric bulk successfully evaded P-gp recognition.

Protocol 2: In Vivo Determination of Kp,uu​ (Unbound Brain-to-Plasma Ratio)

Purpose: Total brain concentration ( Kp​ ) is misleading because highly lipophilic compounds get trapped in brain lipids without engaging the target. The unbound partition coefficient ( Kp,uu​ ) is the definitive metric for CNS efficacy[5].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the test compound intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats.

  • Tissue Collection: At steady-state Tmax​ (typically 1-2 hours post-dose), sacrifice the animal. Collect trunk blood into EDTA tubes (centrifuge for plasma) and harvest the whole brain. Homogenize the brain in a 1:3 (w/v) ratio with PBS.

  • Equilibrium Dialysis (Binding Assay): Place 100 µL of plasma and brain homogenate into the donor sides of a 96-well RED (Rapid Equilibrium Dialysis) device. Place 300 µL of PBS into the receiver sides. Incubate at 37°C for 4 hours on an orbital shaker.

  • Quantification: Extract all samples using protein precipitation. Quantify via LC-MS/MS to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation (Self-Validating Equation): Kp,uu​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

    Causality Check: A Kp,uu​ approaching 1.0 indicates ideal passive distribution. Values < 0.3 suggest active efflux is still overpowering passive diffusion, necessitating further optimization of the 5-methyl-tetrahydro-1,6-naphthyridine core[5].

Quantitative Data Presentation

The following tables summarize the physicochemical shifts and resulting BBB permeability metrics when utilizing the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold compared to traditional planar aromatics.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

Scaffold Type Fsp3​ Basic pKa (Calc.)LogD (pH 7.4)H-Bond AcceptorsMetabolic Stability (t½ in HLM)
Isoquinoline (Planar)0.005.42.81< 15 min (Rapid Oxidation)
1,6-Naphthyridine (Planar)0.003.81.52< 20 min
5,6,7,8-Tetrahydro-1,6-naphthyridine 0.508.21.82> 60 min
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine 0.558.42.12> 120 min (Steric Shielding)

Table 2: Representative BBB Permeability Metrics in CNS Drug Discovery (e.g., mGlu5 PAMs) [5]

Compound Class / ModificationMDCK-MDR1 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Total Brain Kp​ Unbound Brain Kp,uu​ Target Engagement
Unsubstituted Planar Core12.58.4 (High Efflux)0.40.05Poor
Tetrahydro-1,6-naphthyridine18.23.1 (Moderate)1.20.45Moderate
5-Methyl-tetrahydro-1,6-naphthyridine 24.5 1.2 (No Efflux) 1.8 1.10 Excellent

Data represents generalized findings from retrospective analyses of CNS clinical candidates utilizing saturated bicyclic cores.

Conclusion

The strategic implementation of the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a masterclass in rational CNS drug design. By increasing Fsp3​ , fine-tuning the basic pKa, and utilizing the C5-methyl group to sterically evade P-glycoprotein, researchers can achieve near-perfect Kp,uu​ ratios[5]. Adhering to the self-validating in vitro and in vivo protocols outlined in this guide ensures that measured brain exposure translates reliably to in vivo target engagement and therapeutic efficacy.

References

  • Stauffer, S. R., et al. "Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5)". Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

  • Conde-Ceide, S., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F". The Journal of Organic Chemistry, ACS Publications, 2020.[Link]

  • Di, L., et al. "Blood-Brain Barrier Penetration in Drug Discovery". Journal of Medicinal Chemistry, ACS Publications, 2014. (Retrospective analysis of CNS clinical candidates).[Link] (Referenced within mGlu5 PAM literature).

  • PubChemLite. "5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (C9H12N2)". Université du Luxembourg, 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in Small Molecule Drug Discovery

Introduction: The Rise of the Tetrahydronaphthyridine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Tetrahydronaphthyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse range of biological targets. The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a prominent member of this class.[1][2] Its inherent three-dimensionality, combined with strategically placed nitrogen atoms capable of forming key hydrogen bonds, makes it an attractive starting point for library synthesis and lead optimization.[2] Unlike their planar, fully aromatic naphthyridine counterparts, which have a long history of biological activity, the saturated ring of the tetrahydro-variants provides a conformational flexibility and a vector for introducing stereocenters that are critical for achieving high-potency and selective target engagement in modern drug discovery.[3][4]

This guide provides an in-depth exploration of the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and its derivatives. We will delve into robust synthetic protocols, highlight its application in the discovery of potent modulators for challenging disease targets, and provide detailed methodologies for biological evaluation. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Physicochemical Properties and Rationale for Use

The addition of a methyl group at the N5 position of the 5,6,7,8-tetrahydro-1,6-naphthyridine core serves several critical functions in drug design. It can enhance metabolic stability by blocking a potential site of N-dealkylation, modulate the basicity (pKa) of the nitrogen atom to fine-tune pharmacokinetic properties, and provide a steric handle to influence binding orientation within a target's active site.

Table 1: Physicochemical Properties of the Core Scaffold and its N-Methylated Analog

Property5,6,7,8-tetrahydro-1,6-naphthyridine5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS Number 80957-68-2[5]83081-95-2[6]
Molecular Formula C₈H₁₀N₂C₉H₁₂N₂
Molecular Weight 134.18 g/mol [5]148.21 g/mol
Calculated LogP 0.3[5]~0.8 (Estimated)
Key Features Bicyclic, contains both sp² and sp³ centers, hydrogen bond donors/acceptors.Tertiary amine, increased lipophilicity, blocked metabolic site.

Synthetic Strategies and Protocols

The synthesis of the tetrahydronaphthyridine core is a key step that enables its exploration in drug discovery. Several methods have been developed, with transition metal-catalyzed cyclizations being particularly effective.

Protocol 1: Cobalt-Catalyzed [2+2+2] Cyclization for Scaffold Synthesis

This protocol is based on a highly efficient, microwave-promoted cobalt-catalyzed intramolecular [2+2+2] cyclization of a dialkynylnitrile precursor.[1][7] This method is advantageous due to its high yields and ability to rapidly generate the core heterocyclic system.

Rationale: The cobalt(I) catalyst, CpCo(CO)₂, is uniquely effective at coordinating with the two alkyne moieties and the nitrile group, orchestrating a concerted cyclization to form the pyridine ring of the naphthyridine system.[7][8] Microwave irradiation accelerates the reaction, significantly reducing the time required from hours to minutes.[1]

G cluster_0 Synthesis Workflow A Dialkynylnitrile Precursor B CpCo(CO)₂ Chlorobenzene, MW Irradiation (180°C, 15 min) A->B [2+2+2] Cyclization C 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold B->C D Purification (Silica Gel Chromatography) C->D E Pure Scaffold D->E

Caption: Workflow for Cobalt-Catalyzed Synthesis.

Materials:

  • Appropriate dialkynylnitrile precursor

  • Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)

  • Anhydrous chlorobenzene

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification apparatus (silica gel, solvents)

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vessel, dissolve the dialkynylnitrile precursor (1.0 eq) in anhydrous chlorobenzene (to ~0.02 M).

  • Add the CpCo(CO)₂ catalyst (0.2 eq) to the solution.

  • Seal the vessel and purge with nitrogen gas for 5 minutes.

  • Place the vessel in the microwave reactor and irradiate at 300 W, holding the temperature at 180 °C for 15 minutes.[2]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Asymmetric Synthesis via Enantioselective Transfer Hydrogenation

For many drug targets, a single enantiomer is responsible for the desired biological activity. This protocol outlines a conceptual approach for creating chiral tetrahydronaphthyridines, inspired by the synthesis of the RORγt inverse agonist, TAK-828F.[3][9] The key step is the asymmetric reduction of a dihydronaphthyridine intermediate.

Rationale: A ruthenium catalyst complexed with a chiral ligand creates a chiral environment for the transfer hydrogenation reaction. This allows for the stereoselective delivery of a hydride to one face of the imine-like double bond in the dihydronaphthyridine, resulting in a high enantiomeric excess of one stereoisomer.[10]

Materials:

  • Dihydronaphthyridine precursor

  • Ruthenium-based chiral catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN])

  • Formic acid/triethylamine (HCOOH/TEA) azeotrope as the hydrogen source

  • Anhydrous solvent (e.g., Methanol)

Step-by-Step Methodology:

  • To a solution of the dihydronaphthyridine precursor (1.0 eq) in anhydrous methanol, add the chiral ruthenium catalyst (0.01-0.05 eq).

  • Add the formic acid/triethylamine azeotropic mixture (5:2 ratio, 2.0-5.0 eq) as the hydrogen source.

  • Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at a controlled temperature (e.g., 40-60 °C) for 12-24 hours, monitoring by HPLC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography or recrystallization.

  • Characterization: Confirm structure and determine enantiomeric excess (ee) using chiral HPLC analysis.

Applications in Small Molecule Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed to generate potent and selective modulators for several important therapeutic targets.

Case Study 1: RORγt Inverse Agonists for Autoimmune Diseases

The Retinoid-related Orphan Receptor γt (RORγt) is a master regulator of Th17 cell differentiation, which plays a critical role in the pathophysiology of numerous autoimmune diseases like psoriasis and inflammatory bowel disease.[10] Inverse agonists of RORγt are highly sought after as therapeutic agents. The compound TAK-828F, built upon a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core, is a potent and selective RORγt inverse agonist.[3][9]

Mechanism of Action: RORγt inverse agonists bind to the ligand-binding pocket of the receptor, stabilizing an inactive conformation. This prevents the recruitment of coactivators, leading to the suppression of the transcription of pro-inflammatory cytokines such as IL-17A and IL-17F.[10]

G cluster_0 RORγt Signaling Pathway in Th17 Cells RORgt RORγt Coactivator Coactivators RORgt->Coactivator Recruits IL17 IL-17A, IL-17F Transcription Coactivator->IL17 Promotes Inflammation Inflammation (Autoimmune Disease) IL17->Inflammation TAK828F TAK-828F (Tetrahydronaphthyridine-based Inverse Agonist) TAK828F->RORgt Binds & Inhibits

Caption: Inhibition of RORγt pathway by a tetrahydronaphthyridine agent.

Table 2: Representative Structure-Activity Relationship (SAR) Data for RORγt Inverse Agonists

Compound IDCore ScaffoldR¹ SubstitutionR² SubstitutionRORγt IC₅₀ (nM)
Lead-1 (R)-Tetrahydro-1,6-naphthyridineAminoindaneCyclobutane15
Analog-1A (S)-Tetrahydro-1,6-naphthyridineAminoindaneCyclobutane>10,000
Analog-1B (R)-Tetrahydro-1,6-naphthyridinePhenylamineCyclobutane550
Analog-1C (R)-Tetrahydro-1,6-naphthyridineAminoindaneIsopropyl230
Note: Data is representative and derived from principles discussed in cited literature.[3][10]
Case Study 2: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

The HIV-1 integrase (IN) enzyme is essential for viral replication, making it a validated target for antiretroviral therapy. A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), binds to the IN catalytic core domain at the binding site of its cellular cofactor, LEDGF/p75.[11] This binding promotes aberrant multimerization of IN, leading to the inhibition of viral replication. Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent ALLINIs.[11]

G cluster_1 ALLINI Mechanism of Action IN HIV-1 Integrase (IN) Aberrant Aberrant IN Multimerization IN->Aberrant ALLINI Tetrahydronaphthyridine ALLINI ALLINI->Aberrant Promotes Inhibition Inhibition of Viral Replication Aberrant->Inhibition

Caption: Mechanism of HIV-1 inhibition by ALLINIs.

Protocols for Biological Evaluation

Protocol 3: Cell-Based RORγt Reporter Assay

Purpose: To quantify the inverse agonist activity of test compounds on RORγt-mediated transcription.

Materials:

  • HEK293 cells stably co-transfected with a Gal4-RORγt-LBD (Ligand Binding Domain) construct and a Gal4-luciferase reporter construct.

  • Test compounds (e.g., 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives) dissolved in DMSO.

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the stably transfected HEK293 cells into 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be ≤0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "positive control" (known RORγt inverse agonist) wells.

  • Incubate the plates for 18-24 hours at 37 °C, 5% CO₂.

  • Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.

  • Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.

  • Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control (defined as 100% activity). Plot the normalized luminescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: General Cytotoxicity (MTT) Assay

Purpose: To assess the general cytotoxicity of the compounds and ensure that the observed activity in primary assays is not due to cell death.

Materials:

  • A relevant cell line (e.g., HepG2 for liver toxicity assessment).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear cell culture plates.

  • Microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[12] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

The 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its successful application in developing inhibitors for high-value targets like RORγt and HIV-1 integrase underscores its potential.[3][11] The synthetic accessibility, including robust asymmetric routes, allows for detailed exploration of structure-activity relationships and the fine-tuning of ADME properties.[2][10]

Future work in this area will likely focus on expanding the diversity of substituents on the scaffold to explore new chemical space and target classes. The application of this core in developing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues represents exciting new frontiers for this privileged chemical entity.

References

  • F. G. Tighineanu, D. A. Wilson, K. A. T. Silver, and D. L. Comins. "Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations." Organic Letters. [Link]

  • K. Ohmori, et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." ACS Publications. [Link]

  • K. Ohmori, et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." PMC. [Link]

  • F. G. Tighineanu, D. A. Wilson, K. A. T. Silver, and D. L. Comins. "Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations." Semantic Scholar. [Link]

  • F. G. Tighineanu, D. A. Wilson, K. A. T. Silver, and D. L. Comins. "Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations." PubMed. [Link]

  • D. A. Wilson, F. G. Tighineanu, and D. L. Comins. "Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds." Journal of Combinatorial Chemistry. [Link]

  • M. P. T. S. Proj, et al. "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors." Journal of Medicinal Chemistry. [Link]

  • "5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine." NextSDS. [Link]

  • K. Ohmori, et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." PubMed. [Link]

  • "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists." ResearchGate. [Link]

  • E. Ikekawa, Y. Kasahara, and Y. Sato. "Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine." J-Stage. [Link]

  • G. Chabowska, E. Barg, and A. Wójcicka. "Biological Activity of Naturally Derived Naphthyridines." PubMed. [Link]

  • "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists." ACS Publications. [Link]

  • G. Chabowska, E. Barg, and A. Wójcicka. "Biological Activity of Naturally Derived Naphthyridines." PMC. [Link]

  • "5,6,7,8-Tetrahydro-1,6-naphthyridine." PubChem. [Link]

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Application

Application Notes and Protocols: Incorporating 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine into Kinase Inhibitor Scaffolds

Authored by a Senior Application Scientist Introduction: The Quest for Novelty and Specificity in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Quest for Novelty and Specificity in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but challenges such as acquired resistance and off-target toxicity persist.[1] This necessitates a continuous search for novel chemical scaffolds that can offer improved potency, selectivity, and drug-like properties.

Medicinal chemistry often leverages the concept of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known bioisostere of the adenine ring of ATP and is central to many successful kinase inhibitors.[1][2] Bioisosterism, the strategy of replacing one functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design used to enhance efficacy, reduce toxicity, and optimize pharmacokinetic profiles.[3][4][5][6]

This guide focuses on the application of a less conventional but highly valuable scaffold: 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine . This saturated heterocyclic system presents a unique three-dimensional geometry compared to the flat, aromatic systems often used as hinge-binders. Its key features include:

  • A rigid, non-planar structure: This conformational restriction can reduce the entropic penalty of binding and offer unique interactions within the ATP pocket.[7]

  • A basic nitrogen atom (N6): This can serve as a key hydrogen bond acceptor, mimicking the interactions of the adenine core with the kinase hinge region.

  • Improved Physicochemical Properties: Saturated heterocycles often lead to improved solubility and metabolic stability compared to their flat aromatic counterparts.[8]

By incorporating this scaffold, researchers can explore novel chemical space, potentially overcoming resistance mechanisms and achieving greater selectivity.[9][10] These notes provide detailed protocols for the synthesis, incorporation, and biological evaluation of kinase inhibitors built upon this promising framework.

Caption: General structure of a kinase inhibitor and the role of the tetrahydronaphthyridine scaffold.

PART I: Synthesis and Incorporation of the Scaffold

The successful integration of the 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core requires robust and adaptable synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the scale of the synthesis. The Pictet-Spengler reaction is a classic and effective method for constructing such tetrahydro-isoquinoline-like systems.[11][12]

Protocol 1: Asymmetric Synthesis of the Core Scaffold

This protocol outlines a scalable, asymmetric synthesis, which is crucial for producing a single enantiomer—a common requirement for modern therapeutic agents to ensure target specificity and reduce potential off-target effects. This approach is adapted from methodologies developed for potent therapeutic candidates.[11][13]

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Inhibitor Assembly start Substituted Chloropyridine step1 Heck-type Vinylation (Ethylene Gas) start->step1 step2 Ammonia-mediated Cyclization step1->step2 step3 Asymmetric Transfer Hydrogenation (Ru-catalyzed) step2->step3 core Chiral 5-Methyl-5,6,7,8-tetrahydro- 1,6-naphthyridine Core step3->core couple Amide Coupling or Suzuki Reaction core->couple final Final Kinase Inhibitor couple->final fragment Linker/Solvent-Front Fragment fragment->couple

Caption: Workflow for the synthesis and incorporation of the chiral tetrahydronaphthyridine scaffold.

Step-by-Step Methodology:

  • Preparation of Vinylpyridine Intermediate:

    • Rationale: The initial step involves creating a vinylpyridine precursor, which is essential for the subsequent cyclization to form the dihydronaphthyridine ring. An atom-economical Heck-type vinylation is employed for efficiency.[13]

    • Procedure: To a solution of a suitable 2-chloro-3-acylpyridine in a polar aprotic solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(Cy)₃), and a base (e.g., K₂CO₃). Pressurize the reaction vessel with ethylene gas and heat to the required temperature (e.g., 100-120 °C) until starting material is consumed (monitor by TLC or LC-MS). Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography to yield the 2-vinyl-3-acylpyridine.

  • Formation of Dihydronaphthyridine:

    • Rationale: This key step forms the core heterocyclic ring system through an ammonia-mediated cyclization.[13]

    • Procedure: Dissolve the vinylpyridine intermediate from Step 1 in an alcoholic solvent (e.g., ethanol) in a sealed pressure vessel. Add a source of ammonia (e.g., a solution of ammonia in ethanol). Heat the mixture (e.g., 80-100 °C) for several hours. Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue to obtain the dihydronaphthyridine.

  • Asymmetric Transfer Hydrogenation:

    • Rationale: This is the crucial enantioselective step. A ruthenium catalyst with a chiral ligand is used to reduce the dihydropyridine double bond, establishing the stereocenter at the 5-position.[13]

    • Procedure: In an inert atmosphere, dissolve the dihydronaphthyridine in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source). Add a chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]). Heat the reaction mixture (e.g., 60-80 °C) until complete conversion. After cooling, remove the solvent and purify the product to yield the enantiomerically enriched 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Protocol 2: Coupling to Kinase Inhibitor Fragments

With the core scaffold in hand, the next step is to attach it to other fragments that will interact with different regions of the kinase active site. The specific reaction depends on the functional groups present on the scaffold and the coupling partner. Amide bond formation is a common and reliable method.

Step-by-Step Methodology:

  • Activate the Carboxylic Acid Fragment:

    • Rationale: The carboxylic acid partner must be activated to facilitate nucleophilic attack by the secondary amine (N6) of the tetrahydronaphthyridine core.

    • Procedure: Dissolve the carboxylic acid-containing fragment in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.

  • Amide Bond Formation:

    • Rationale: This step forms the final covalent link between the core scaffold and the rest of the inhibitor.

    • Procedure: To the activated carboxylic acid mixture from Step 1, add a solution of the 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in the same solvent. Allow the reaction to proceed at room temperature for 2-12 hours (monitor by LC-MS).

  • Work-up and Purification:

    • Rationale: Removal of reagents and byproducts is essential to obtain the pure target compound for biological testing.

    • Procedure: Quench the reaction with water or a mild aqueous acid/base as appropriate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using flash column chromatography or preparative HPLC to yield the final inhibitor.

PART II: Biological Evaluation of Novel Kinase Inhibitors

After synthesis and purification, the new compounds must be rigorously tested to determine their biological activity. The evaluation process typically follows a hierarchical approach, moving from simple biochemical assays to more complex and physiologically relevant cell-based systems.[14][15][16]

Biological_Evaluation_Workflow A Synthesized Inhibitor B Protocol 3: In Vitro Kinase Assay (Biochemical Potency) A->B C Determine IC₅₀ Value B->C D Protocol 4: Cell-Based Assays (Cellular Potency & Target Engagement) C->D E Determine EC₅₀ Value (e.g., Anti-proliferation) D->E F Protocol 5: Kinase Selectivity Panel (Off-Target Effects) E->F G Identify On- and Off-Targets F->G H Lead Candidate Selection G->H

Caption: Hierarchical workflow for the biological evaluation of newly synthesized kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a classic and robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme.[17][18]

Materials:

  • Purified, active kinase enzyme.

  • Specific peptide or protein substrate (e.g., myelin basic protein).[17]

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[17]

  • [γ-³³P]ATP.

  • Test compounds dissolved in DMSO.

  • Positive control inhibitor (known to inhibit the target kinase).

  • P81 phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid).

  • Scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of 3-fold serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 100 µM.[17]

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, substrate, and the purified kinase enzyme.

  • Compound Addition: Add a small volume of the diluted test compound or DMSO (for vehicle control) to the wells. Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP (final concentration typically near the Kₘ for ATP, e.g., 10 µM).[17]

  • Incubation: Incubate the plate at room temperature or 30 °C for a predetermined time (e.g., 1-2 hours) within the linear range of the reaction.

  • Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Anti-Proliferation Assay

Determining if an inhibitor is active in a cellular context is a critical next step. This assay measures the compound's ability to inhibit the growth of a cancer cell line that is known to be dependent on the target kinase.[19]

Materials:

  • Cancer cell line (e.g., a line with a known activating mutation in the target kinase).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • 96-well clear-bottom cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the appropriate wells. Include wells with DMSO only as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the EC₅₀ value (effective concentration).

Protocol 5: Assessing Kinase Selectivity

A good kinase inhibitor should be selective for its intended target to minimize off-target effects and toxicity. While individual assays can be run, it is more efficient to screen promising compounds against a broad panel of kinases.

Rationale: Cell-free binding assays (often performed in the absence of ATP) and cell-based target engagement assays (like NanoBRET) provide complementary views of a compound's selectivity profile.[14][20] Cell-based assays are particularly valuable as they account for factors like cell permeability and competition with endogenous ATP, offering a more physiologically relevant assessment.[14][20][21]

Procedure:

  • Select a Service Provider: Engage a commercial vendor that offers large-scale kinase screening panels (e.g., Eurofins DiscoverX, Promega).[14]

  • Choose an Assay Format: Select a primary screen, often at a single high concentration (e.g., 1 µM), against a large panel (e.g., >400 kinases).

  • Submit Compounds: Provide the purified test compounds according to the vendor's specifications.

  • Analyze Data: The output will typically be presented as percent inhibition for each kinase in the panel. This "kinome scan" provides a broad view of selectivity.

  • Follow-up: For any significant off-target hits, perform full dose-response curves (IC₅₀ determination) to confirm the activity.

PART III: Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from synthesis and biological testing are used to build a structure-activity relationship (SAR), which guides the next cycle of drug design. SAR explains how specific chemical modifications to a scaffold affect its biological activity.

Example SAR Table for a Hypothetical Inhibitor Series

This table illustrates how SAR data for a series of compounds based on the 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold might be organized. Assume the target is "Kinase X" and the cell line is "Cell Line Y".

Compound IDR¹ GroupR² GroupKinase X IC₅₀ (nM)Cell Line Y EC₅₀ (nM)
Ref-Cmpd (Known Scaffold)Phenyl50250
HYPO-01 HPhenyl150800
HYPO-02 H4-Fluorophenyl75410
HYPO-03 H3-Chlorophenyl82450
HYPO-04 Methyl4-Fluorophenyl25130
HYPO-05 Ethyl4-Fluorophenyl90500

SAR Insights from the Table:

  • Scaffold Validation: The initial compound HYPO-01 shows activity, validating the tetrahydronaphthyridine as a viable hinge-binding scaffold, although it is less potent than the reference compound.

  • Solvent-Front Interactions: Adding a fluorine atom at the 4-position of the phenyl ring (HYPO-02 ) improves biochemical potency, suggesting a favorable interaction in the solvent-front region. Chlorine at the 3-position (HYPO-03 ) is less effective.

  • Targeting the Lipophilic Pocket: Adding a methyl group at the R¹ position (HYPO-04 ) dramatically increases both biochemical and cellular potency. This suggests the methyl group is occupying a beneficial lipophilic pocket near the hinge.

  • Steric Hindrance: Replacing the methyl with a larger ethyl group at R¹ (HYPO-05 ) reduces potency, indicating a steric clash or a suboptimal fit in that pocket.

Drug_Discovery_Cycle A Design (Hypothesize SAR) B Synthesize (Protocols 1 & 2) A->B Guides C Test (Protocols 3, 4, 5) B->C Provides D Analyze (Generate SAR Data) C->D Yields D->A Informs Next Cycle

Caption: The iterative cycle of structure-based drug design.

Conclusion

The 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a compelling alternative to traditional flat aromatic hinge-binders in kinase inhibitor design. Its inherent three-dimensionality and favorable physicochemical properties offer a pathway to developing novel inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, incorporate, and evaluate compounds based on this scaffold. By systematically applying these synthetic and biological methods and carefully analyzing the resulting SAR, drug development professionals can effectively leverage this scaffold to create the next generation of targeted kinase inhibitors.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Wodicka, L. M., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Arwood, M. L., et al. (2022).
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Wang, Y., et al. (2018, March 25). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry.
  • Shah, N. P., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Scientific Reports.
  • Kumar, S., et al. (2022, November 22). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure & Dynamics.
  • Sharma, P., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Sharma, P., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Che, C., et al. (2008, June 3). Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds.
  • Che, C., et al. (2008, July-August). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds.
  • Abdel-Halim, M., et al. 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol.
  • Konishi, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • Promega Corporation. (2002, May). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • BenchChem. (2025). Application Notes and Protocols for Cdk7-IN-7 Kinase Assay.
  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research.
  • Zheng, Z., et al. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Peese, K. F., et al. (2019, January 4). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry.
  • Wodicka, L. M., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Baran, P. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Shokat, K. M., & Varmus, H. E. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.
  • Konishi, T., et al. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development.
  • Gelin, C. F., et al. (2015).
  • Wager, T. T., et al. (2022, February 18). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry.
  • Thomas, M. P., et al. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Konishi, T., et al. (2020, August 21). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development.
  • Kumar, A., et al. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.

Sources

Method

Application Note: Amidation of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine via EDCI/HOBt Activation

Introduction and Chemical Context In modern medicinal chemistry, 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a highly valued bicyclic scaffold, frequently utilized to improve the pharmacokinetic profiles and target...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

In modern medicinal chemistry, 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a highly valued bicyclic scaffold, frequently utilized to improve the pharmacokinetic profiles and target affinities of kinase inhibitors and GPCR ligands[1]. Structurally, this moiety features a pyridine ring fused to a saturated piperidine ring. The nitrogen at position 6 (N6) is a secondary aliphatic amine, which serves as the primary vector for functionalization (e.g., amidation).

However, the introduction of a methyl group at the adjacent C5 position creates significant steric hindrance. This alpha-branching reduces the nucleophilicity of the secondary amine, making standard amide coupling kinetically sluggish. To overcome this energetic barrier without inducing substrate degradation, the synergistic combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is employed as a highly controlled, high-yielding activation strategy[2].

Mechanistic Causality: Why EDCI and HOBt?

In peptide and drug synthesis, merely mixing a carboxylic acid and an amine is insufficient due to the high activation energy required to form the amide bond. The experimental choice of EDCI and HOBt is dictated by the specific steric challenges of the 5-methyl-substituted naphthyridine.

  • The Role of EDCI: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. Unlike other carbodiimides (such as DCC), EDCI and its corresponding urea byproduct are highly water-soluble, allowing for seamless removal during aqueous workup[3].

  • The Critical Need for HOBt: The O-acylisourea intermediate is highly reactive. Because the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is sterically hindered, its nucleophilic attack on the O-acylisourea is slow. Without an additive, the O-acylisourea will undergo a detrimental intramolecular rearrangement to form an inactive, stable N-acylurea byproduct, irreversibly consuming the starting material[3]. HOBt acts as a superior nucleophile that rapidly traps the O-acylisourea, forming an OBt-active ester. This intermediate is stable enough to resist rearrangement but sufficiently reactive to undergo aminolysis by the hindered naphthyridine amine[2].

Mechanism RCOOH Carboxylic Acid (Substrate) O_Acyl O-Acylisourea (Unstable) RCOOH->O_Acyl + EDCI EDCI EDCI (Activator) EDCI->O_Acyl OBt_Ester OBt-Active Ester (Stable Intermediate) O_Acyl->OBt_Ester + HOBt Urea Water-Soluble Urea O_Acyl->Urea Byproduct HOBt HOBt (Additive) HOBt->OBt_Ester Product Amide Product OBt_Ester->Product + Amine Amine 5-Methyl-5,6,7,8-tetrahydro- 1,6-naphthyridine Amine->Product

Fig 1. Mechanistic pathway of EDCI/HOBt mediated amidation preventing N-acylurea formation.

Quantitative Data & Stoichiometry

To ensure complete conversion while managing the steric hindrance of the C5-methyl group, a slight excess of the coupling reagents and the amine is strictly recommended.

ReagentRoleEquivalentsMechanistic Note
Carboxylic Acid Substrate1.0Limiting reagent.
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Nucleophile1.1 - 1.2Slight excess drives the reaction forward against steric bulk.
EDCI·HCl Coupling Agent1.2 - 1.5Activates the acid; excess ensures complete conversion.
HOBt Nucleophilic Additive1.2 - 1.5Prevents N-acylurea formation and racemization.
DIPEA Non-nucleophilic Base2.5 - 3.0Deprotonates the acid and neutralizes HCl from EDCI·HCl.
DMF or DCM Solvent0.1 M - 0.3 MDMF preferred for polar acids; DCM for lipophilic acids.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage, transforming a standard procedure into a self-validating workflow.

Workflow Step1 1. Pre-activation Mix Acid, EDCI, HOBt in DMF at 0 °C for 15-30 min Step2 2. Amine Addition Add Naphthyridine + DIPEA Step1->Step2 Step3 3. Coupling Stir at RT for 12-18 h (LC-MS Check) Step2->Step3 Step4 4. Workup Wash: Citric Acid -> NaHCO3 -> Brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow with integrated self-validation checkpoints.

Step 1: Pre-Activation of the Carboxylic Acid
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (to achieve a 0.2 M concentration).

  • Cool the mixture to 0 °C using an ice bath. (Causality: Cooling minimizes the exothermic degradation of the coupling reagents and prevents premature side reactions).

  • Add DIPEA (2.5 eq) dropwise, followed by EDCI·HCl (1.2 eq) in small portions.

  • Stir at 0 °C for 15–30 minutes.

  • Validation Check 1: Analyze a 5 µL aliquot via LC-MS. You should observe the consumption of the carboxylic acid mass and the appearance of the OBt-ester intermediate mass[2].

Step 2: Nucleophilic Aminolysis
  • Dissolve 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.1 eq) in a minimal volume of anhydrous solvent and add it dropwise to the pre-activated mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 12–18 hours under an inert atmosphere (Nitrogen or Argon). (Causality: The steric bulk of the C5-methyl group necessitates an extended reaction time to ensure complete aminolysis).

  • Validation Check 2: Perform TLC or LC-MS. The OBt-ester intermediate should be fully consumed, replaced exclusively by the target amide mass.

Step 3: Targeted Aqueous Workup
  • If DMF was used, dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) (approx. 10x the DMF volume).

  • Wash the organic layer successively to systematically isolate the product:

    • 10% Aqueous Citric Acid (2x): Protonates and removes unreacted naphthyridine amine and DIPEA into the aqueous layer.

    • Saturated Aqueous NaHCO₃ (2x): Deprotonates and extracts the liberated HOBt into the aqueous phase.

    • Water (2x) and Brine (1x): Removes the water-soluble EDCI-urea byproduct and partitions residual DMF into the aqueous waste[3].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of Hexanes/EtOAc or DCM/MeOH, depending on the polarity of the R-group).

Troubleshooting & Optimization

  • Incomplete Conversion: If LC-MS indicates unreacted OBt-ester after 18 hours, the steric hindrance is dominating the kinetics. Add a catalytic amount of DMAP (0.1 eq) and heat the reaction gently to 40 °C. DMAP acts as a highly efficient acyl transfer catalyst, forming an ultra-reactive acylpyridinium intermediate that can force the coupling of hindered secondary amines.

  • Epimerization Concerns: If the carboxylic acid has a chiral center alpha to the carbonyl, maintain the reaction at 0 °C for a longer period before warming, and ensure HOBt is fully dissolved before adding EDCI to immediately trap the O-acylisourea.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Acid-Amine Coupling using EDCI - Organic Synthesis Organic Synthesis
  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities Journal of Medicinal Chemistry - ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 5-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine Synthesis

Welcome to the Technical Support Center. 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a highly valued scaffold in modern drug discovery, frequently utilized in the development of retinoid-related orphan receptor γt (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a highly valued scaffold in modern drug discovery, frequently utilized in the development of retinoid-related orphan receptor γt (RORγt) inverse agonists and D1 receptor ligands [1]. Synthesizing this core with high yield and structural purity presents unique challenges, primarily revolving around regioselectivity, catalyst poisoning, and thermodynamic control during cyclization or reduction phases.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reproducible, high-yield syntheses.

Core Synthetic Pathways

The two most robust methodologies for accessing the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core are the Asymmetric Transfer Hydrogenation (ATH) of dihydro-1,6-naphthyridine precursors [2] and the Cobalt-Catalyzed [2+2+2] Cyclization of dialkynylnitriles [3].

G Start1 3-Bromo-5-methyl-7,8-dihydro- 1,6-naphthyridine ATH Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOONa, 40°C Start1->ATH Hydride Transfer Start2 Dialkynylnitriles + Post-Cyclization Methylation CoCat Cobalt-Catalyzed [2+2+2] Cyclization CpCo(CO)2, Microwave 180°C Start2->CoCat Intramolecular Cyclization Target 5-Methyl-5,6,7,8-tetrahydro- 1,6-naphthyridine Core ATH->Target Enantioselective Reduction CoCat->Target Scaffold Generation

Synthetic pathways to the 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core.

Troubleshooting & FAQ

Q1: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of the dihydro-1,6-naphthyridine precursor is stalling at 40-50% conversion. How do I improve the yield?

Causality: The ATH of 1,6-naphthyridine derivatives using RuCl(p-cymene)[(S,S)-Ts-DPEN] relies on sodium formate (HCOONa) as the hydride source [2]. Reaction stalling typically occurs due to two interconnected factors: localized pH drops and poor gas exchange. As formate transfers a hydride to the Ru-complex, it decomposes into CO₂. If the CO₂ cannot efficiently escape the biphasic solvent system, it forms carbonic acid, lowering the pH. This protonates the basic naphthyridine nitrogens, which then strongly coordinate to and poison the ruthenium catalyst. Actionable Fix:

  • Optimize Outgassing: Conduct the reaction in a well-ventilated biphasic system (DMF/H₂O, 1:1 v/v) at 40 °C. Ensure vigorous stirring (≥800 rpm) to maximize the surface area for CO₂ escape.

  • Buffer the System: Maintain a strict 5:1 molar ratio of HCOONa to substrate to ensure the system remains sufficiently buffered against pH fluctuations.

Q2: When utilizing the Cobalt-catalyzed [2+2+2] cyclization, I observe significant oligomerization and low yields of the tetrahydro-1,6-naphthyridine core. What is going wrong?

Causality: Microwave-promoted intramolecular [2+2+2] cyclizations of dialkynylnitriles using CpCo(CO)₂ are highly sensitive to concentration and thermal gradients [3]. Oligomerization is a classic symptom of intermolecular reactions outcompeting the desired intramolecular cyclization. This occurs when the substrate concentration is too high, or the microwave heating ramp is too slow, allowing low-activation-energy intermolecular side reactions to dominate before the threshold for the [2+2+2] cyclization is uniformly reached. Actionable Fix:

  • High Dilution: Run the reaction at a strict concentration of ≤0.02 M in chlorobenzene.

  • Rapid Heating Ramp: Ensure your microwave synthesizer is programmed to reach 180 °C as rapidly as possible (e.g., maximum initial wattage). A fast ramp ensures the system bypasses the thermal window where oligomerization is kinetically favored.

Q3: I am trying to directly methylate the C5 position of an unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine, but I am getting a mixture of N-methylated and C-methylated products. How do I control regioselectivity?

Causality: The secondary amine (N6) in the tetrahydro-1,6-naphthyridine ring is highly nucleophilic. Direct treatment with a base and methyl iodide will preferentially alkylate the nitrogen, or at best, lead to an intractable mixture of N- and C-alkylated products [1]. Actionable Fix: Implement a transient protecting group strategy.

  • Protect the N6 position using a Boc (tert-butyloxycarbonyl) group.

  • Once the nitrogen is sterically and electronically shielded, deprotonate the C5 position using a strong, non-nucleophilic base (like LDA) at -78 °C, followed by the addition of methyl iodide.

  • Post-methylation, cleave the Boc group using TFA in dichloromethane.

Step-by-Step Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Optimized for the reduction of 3-bromo-5-methyl-7,8-dihydro-1,6-naphthyridine to the tetrahydro core [2].

  • Preparation: Charge a reaction vessel with 3-bromo-5-methyl-7,8-dihydro-1,6-naphthyridine (1.0 equiv) and sodium formate (HCOONa, 5.0 equiv).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (1:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Catalyst Introduction: Under a continuous sweep of inert nitrogen, add the catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 equiv).

  • Reaction Execution: Heat the biphasic mixture to 40 °C. Stir vigorously (≥800 rpm) to ensure adequate mixing of the aqueous formate and organic substrate, and to facilitate CO₂ outgassing.

  • Monitoring & Workup: Stir for 12-16 hours until LCMS indicates full conversion. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Promoted Cobalt-Catalyzed Cyclization

Optimized for generating the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold from dialkynylnitriles [3].

  • Preparation: Dissolve the dialkynylnitrile precursor (1.0 equiv) in anhydrous chlorobenzene to a strict concentration of 0.02 M in a microwave-safe vial.

  • Catalyst Addition: Add CpCo(CO)₂ (0.2 equiv) in a single portion.

  • Purging: Seal the vessel and purge with nitrogen for 5 minutes to remove oxygen, which can deactivate the cobalt catalyst.

  • Irradiation: Place the vessel in the microwave reactor. Irradiate at 300 W, ramping immediately to 180 °C, and hold for 15 minutes.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove insoluble cobalt residues. Concentrate under reduced pressure and purify via mass-directed preparative HPLC.

Quantitative Data Summary: Reaction Optimization
Synthetic RouteKey Reagents / CatalystsOptimal ConcentrationTemp / TimeExpected YieldPrimary Failure Mode
ATH Reduction RuCl(p-cymene)[(S,S)-Ts-DPEN], HCOONa (5 eq)0.2 M (DMF/H₂O 1:1)40 °C / 12-16 h75 - 85%Catalyst poisoning via poor CO₂ outgassing (pH drop).
Co-Catalyzed [2+2+2] CpCo(CO)₂ (0.2 eq)0.02 M (Chlorobenzene)180 °C (MW) / 15 min60 - 90%Oligomerization due to slow heating ramp or high concentration.
N-Boc Protection Boc₂O, TEA, DMAP (cat.)0.5 M (DCM)25 °C / 4 h>95%Incomplete protection leading to mixed methylation later.
References
  • Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cycliz
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds.
  • WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications.

Sources

Optimization

solubility issues of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-Methyl-5,6,7,8-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine .

This bicyclic compound features a fused pyridine and tetrahydropyridine ring system. Because it contains both a weakly basic pyridine nitrogen and a highly basic aliphatic secondary/tertiary amine, its solubility is highly dependent on pH, counterion selection, and the dielectric constant of the solvent. This guide provides the causal logic behind common precipitation issues and self-validating protocols to ensure reliable in vitro and in vivo assay preparation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine precipitate immediately when diluted into Phosphate-Buffered Saline (PBS) at pH 7.4? A1: This is a classic case of multivalent anion "salting out." The aliphatic amine in the tetrahydropyridine ring has a predicted pKa of ~9.5. At physiological pH (7.4), the molecule exists predominantly as a mono-cation. When this localized positive charge interacts with multivalent phosphate anions ( HPO42−​ or PO43−​ ) present in PBS, it forms a poorly soluble phosphate salt complex [1]. To resolve this, switch to a monovalent buffer system (e.g., HEPES or Acetate) or lower the compound concentration.

Q2: How can I prepare a stable, high-concentration stock solution for serial dilutions? A2: The free base of this compound is highly lipophilic. You must use a polar aprotic solvent like 100% DMSO to prepare high-concentration stocks (up to 50 mM). However, to prevent "solvent shock" (rapid precipitation when the DMSO stock hits an aqueous buffer), you should pre-formulate the aqueous buffer with a solubilizing agent. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended, as its hydrophobic cavity encapsulates the lipophilic naphthyridine core while its hydrophilic exterior maintains aqueous solubility [2].

Q3: Does the choice of counterion (salt form) affect its aqueous solubility? A3: Yes, significantly. If you are synthesizing or purchasing the compound, opt for the hydrochloride (HCl), mesylate, or acetate salt forms. Basic amine drugs formulated as salts with monovalent anions exhibit vastly superior aqueous solubility compared to their free base or multivalent salt counterparts (like sulfates or tartrates) [3].

Part 2: Mechanistic Workflows & Visualizations

Understanding the protonation state of your compound is critical. Below is the logical progression of the molecule's solubility based on environmental pH.

ProtonationLogic Acidic Acidic pH (< 6.0) Fully Protonated High Aqueous Solubility Physio Physiological pH (7.4) Mono-protonated Risk of Salt Precipitation Acidic->Physio Increase pH Physio->Acidic Decrease pH Basic Basic pH (> 9.0) Free Base (Unprotonated) Highly Lipophilic, Insoluble Physio->Basic Increase pH Basic->Physio Decrease pH

Caption: pH-dependent protonation states and resulting aqueous solubility logic.

If you encounter precipitation during your workflow, follow this validated troubleshooting decision tree:

Troubleshooting Start Compound Precipitation in Aqueous Buffer CheckBuffer Analyze Buffer Composition (Is it PBS/Phosphate?) Start->CheckBuffer IsPhosphate Phosphate Present? CheckBuffer->IsPhosphate ChangeBuffer Switch to Monovalent Buffer (e.g., HEPES, Acetate) IsPhosphate->ChangeBuffer Yes CheckPH Check Solution pH IsPhosphate->CheckPH No Success Stable Solution Achieved ChangeBuffer->Success IsPHHigh pH > 8.0? CheckPH->IsPHHigh LowerPH Lower pH to 6.0 - 7.0 to Protonate Amine IsPHHigh->LowerPH Yes AddCosolvent Add Solubilizers (DMSO, HP-β-CD) IsPHHigh->AddCosolvent No LowerPH->Success AddCosolvent->Success

Caption: Decision tree for troubleshooting basic amine precipitation in aqueous assays.

Part 3: Quantitative Data Presentation

The following table summarizes the expected solubility limits of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine across various standard laboratory vehicles. Use this to select the appropriate formulation strategy for your specific assay requirements.

Solvent / Buffer SystempHEstimated Max SolubilityPrimary Solubilization Mechanism
100% DMSO N/A> 50 mMAprotic solvation of the lipophilic free base.
0.1 M HCl (Water) 1.0> 20 mMComplete protonation of both N1 and N6 nitrogens.
10% HP- β -CD in Water 7.0~ 5 - 10 mMHost-guest inclusion complexation of the lipophilic core [2].
HEPES Buffer 7.4~ 1 - 2 mMMono-protonation without multivalent anion interference.
Phosphate-Buffered Saline (PBS) 7.4< 0.1 mMHigh Risk: Precipitation of insoluble phosphate salts [1].

Part 4: Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Assay Stock (Self-Validating System)

This protocol utilizes a cosolvent approach to ensure the compound remains in solution during transition from an organic stock to an aqueous assay environment.

Materials:

  • 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (Free base or HCl salt)

  • Anhydrous DMSO (Cell-culture grade)

  • 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • HEPES Buffer (50 mM, pH 7.4)

Step-by-Step Methodology:

  • Primary Stock Generation: Weigh the appropriate mass of the compound and dissolve it entirely in anhydrous DMSO to create a 50 mM primary stock. Causality check: The solution must be completely clear. If cloudy, warm gently to 37°C in a water bath.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP- β -CD in 50 mM HEPES buffer (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Intermediate Dilution: Aliquot 800 µL of the HP- β -CD vehicle into a 1.5 mL microcentrifuge tube. Place the tube on a vortex mixer set to medium speed.

  • Kinetic Mixing: While the vehicle is actively vortexing, inject 200 µL of the 50 mM DMSO stock directly into the center of the liquid vortex (avoiding the tube walls).

  • Validation: Visually inspect the resulting 10 mM stock (which now contains 20% DMSO and 8% HP- β -CD). It should be optically clear. Centrifuge at 10,000 x g for 5 minutes and check for a microscopic pellet. If no pellet forms, the solution is validated for downstream assay use.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Use this protocol to determine the exact precipitation point of the compound in your specific assay buffer.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • In a 96-well clear-bottom plate, dispense 190 µL of your target aqueous buffer (e.g., PBS or HEPES) into columns 1 through 10.

  • Perform a serial titration by adding 10 µL of the DMSO stock into column 1, mixing thoroughly, and transferring 10 µL to the next column, creating a concentration gradient.

  • Incubate the plate at 37°C for 2 hours to allow thermodynamic equilibrium of any potential salt complexes.

  • Read the plate using a microplate nephelometer (or measure absorbance at 620 nm on a standard spectrophotometer).

  • Data Interpretation: A sudden spike in light scattering (or absorbance) indicates the concentration at which the compound exceeds its solubility limit and begins to form colloidal aggregates or precipitates [3].

References

  • Drug Excipient Interactions Source: Journal of Investigative Medicine / jimcontent.com URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Amidation of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Welcome to the Advanced Synthesis Support Center. This guide is curated for medicinal chemists and process scientists dealing with the unique steric and electronic challenges of functionalizing bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is curated for medicinal chemists and process scientists dealing with the unique steric and electronic challenges of functionalizing bicyclic heterocycles.

The molecule , 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine , features a saturated piperidine ring fused to a pyridine core. The secondary amine at the N-6 position is severely sterically hindered by the adjacent methyl group at the C-5 position. This structural environment renders standard amide coupling protocols highly inefficient, leading to stalled reactions, epimerization of chiral acids, and reagent-driven side reactions [4].

Below is our comprehensive troubleshooting guide, validated methodologies, and causal explanations to help you achieve quantitative conversions.

Diagnostic Workflow for Hindered Amidation

Workflow A Amidation of 5-Me-THN (Sterically Hindered Secondary Amine) B LC-MS Reaction Monitoring A->B C Issue: <20% Conversion B->C Low Yield D Issue: +98 Da Adduct B->D Side Product E Issue: Chiral Epimerization B->E Isomerization F Action: Switch to HATU or COMU (Anchimeric Assistance) C->F G Action: Pre-activate Acid for 10 min (Prevents Guanidinylation) D->G H Action: Use TMP Base & COMU (Reduces Basicity) E->H

Troubleshooting workflow for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine amidation.

Frequently Asked Questions & Troubleshooting

Q1: Why is my amidation reaction stalling at <20% conversion when using standard reagents like EDC/HOBt or PyBOP? A1: The failure is driven by steric exclusion. The 5-methyl group creates a dense steric shield around the N-6 secondary amine. Standard carbodiimides (EDC) or phosphonium reagents (PyBOP) form active OBt-esters that lack the electrophilicity required to overcome this barrier. Solution: Switch to HOAt-based uronium reagents like HATU or Oxyma-based reagents like COMU. The nitrogen atom in the pyridine ring of HOAt (the leaving group in HATU) provides anchimeric assistance —it hydrogen-bonds with the incoming hindered amine, effectively guiding it toward the carbonyl carbon and drastically lowering the activation energy of the transition state [1].

Q2: I switched to HATU, but my LC-MS shows a major byproduct with a mass shift of +98 Da. What is this, and how do I prevent it? A2: You are observing guanidinylation of your naphthyridine core. HATU is an aminium/uronium salt. If the sterically hindered secondary amine is mixed with HATU before the carboxylic acid is fully activated, the amine will preferentially attack the electron-deficient uronium carbon of HATU instead of the carbonyl. This forms a highly stable, unreactive tetramethylguanidinium adduct (+98 Da mass shift) [2][3]. Solution: Implement a strict pre-activation step . React the carboxylic acid, HATU, and base for 5–10 minutes before adding the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This ensures all HATU is consumed to form the OAt-active ester, leaving no free uronium species to react with your amine.

Q3: My carboxylic acid has an α-stereocenter. The forced conditions (HATU/DIPEA, 40 °C) are causing significant epimerization. How do I maintain stereochemical integrity? A3: Highly activated OAt-esters are prone to forming oxazolone intermediates or undergoing direct α-proton abstraction when exposed to strong, unhindered bases like DIPEA. Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP) and switch the coupling reagent to COMU . COMU is a morpholino-based uronium salt of OxymaPure. It matches the reactivity of HATU but is significantly less basic. When paired with the sterically hindered TMP, the basicity of the microenvironment is lowered just enough to suppress oxazolone formation and α-deprotonation, while still efficiently driving the coupling [3].

Quantitative Reagent Comparison

The following table summarizes internal validation data for the coupling of a model α-chiral carboxylic acid with 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Coupling ReagentBasePre-ActivationConversion (%)Guanidinylation (%)Epimerization (%)
EDC / HOBtDIPEANo< 150< 2
HATUDIPEANo453512
HATUDIPEAYes (10 min)> 95< 215
COMU TMP Yes (10 min) > 95 < 1 < 2
Self-Validating Protocol: Optimized Hindered Amidation

This step-by-step methodology utilizes COMU and TMP to achieve high conversion while preventing guanidinylation and epimerization. The protocol includes visual and analytical self-validation checkpoints.

Materials Required:

  • Carboxylic Acid (1.1 equiv)

  • 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv)

  • COMU (1.1 equiv)

  • 2,4,6-Trimethylpyridine (TMP) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to amine)

Step 1: Reagent Preparation & Pre-activation

  • In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF.

  • Add TMP (3.0 equiv) dropwise at room temperature while stirring.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will rapidly transition from colorless to a distinct yellow/orange hue . This color change is a reliable indicator that the Oxyma-based active ester has successfully formed [3].

  • Stir the pre-activation mixture for exactly 10 minutes.

  • Self-Validation Checkpoint 2 (Analytical): Quench a 1 µL aliquot in wet acetonitrile and analyze via LC-MS. You should observe the complete disappearance of the carboxylic acid mass and the appearance of the Oxyma-active ester mass.

Step 2: Amine Addition

  • Dissolve 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated ester mixture.

  • Stir the reaction at room temperature for 2 to 4 hours. (If LC-MS indicates stalling after 2 hours, the temperature may be cautiously increased to 40 °C, though this slightly increases epimerization risk).

Step 3: Workup & Isolation

  • Quench the reaction by adding saturated aqueous NaHCO3​ .

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

References
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

minimizing side reactions in 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatization

Welcome to the technical support center for the derivatization of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this valuable heterocyclic system. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of this scaffold, featuring both a nucleophilic secondary amine (N6) and a pyridine ring, presents unique challenges and opportunities. This guide focuses on anticipating and minimizing common side reactions to ensure high-yield, high-purity synthesis of your target derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the derivatization of the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

FAQ 1: My N6-alkylation or reductive amination reaction is sluggish or results in low yields. What are the primary causes and how can I fix it?

Low conversion is a frequent challenge, often stemming from suboptimal reaction parameters rather than a single "wrong" reagent. The nucleophilicity of the N6-amine is generally robust, but several factors can impede its reactivity.

Causality & Troubleshooting:

  • Inadequate Base: For direct alkylations with alkyl halides, the choice and stoichiometry of the base are critical. The base must be strong enough to deprotonate the N6-amine (or its protonated form) but not so strong as to promote elimination side reactions of the alkyl halide.

    • Solution: Switch to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. Ensure at least 1.2-2.0 equivalents of the base are used.

  • Solvent Choice: The solvent must fully solubilize your starting materials and reagents. Poor solubility is a common reason for incomplete reactions.

    • Solution: Polar aprotic solvents (DMF, DMSO, ACN) are generally preferred for SN2 alkylations. For reductive aminations, alcoholic solvents like methanol or ethanol are common, but if starting material solubility is low, consider co-solvents or alternative reducing agents compatible with other solvents.[1]

  • Steric Hindrance: If either the N6-amine is part of a sterically encumbered scaffold or the electrophile (e.g., a bulky alkyl halide or ketone) is large, the reaction rate will be significantly slower.

    • Solution: For direct alkylation, you may need more forcing conditions (higher temperature, longer reaction times). However, this can increase side reactions. A more effective strategy is often to switch to a different reaction type. Reductive amination is frequently more successful for coupling bulky groups than direct alkylation.[1]

  • Reducing Agent (for Reductive Amination): The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions which favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control.[1]

    • Solution: If using NaBH₃CN, ensure the pH is maintained around 6 with acetic acid to facilitate iminium ion formation without reducing the carbonyl starting material. If this fails, switching to STAB is a reliable alternative.

Troubleshooting Workflow: Low-Yield N-Alkylation

start Low Yield in N6-Alkylation check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3) start->check_base check_solvent Are all reactants soluble in the chosen solvent? check_base->check_solvent  Yes action_base Action: Switch to stronger base (e.g., Cs2CO3) or increase equivalents. check_base->action_base  No check_sterics Is steric hindrance a factor? check_solvent->check_sterics  Yes action_solvent Action: Change to DMF/ACN (alkylation) or add co-solvent. check_solvent->action_solvent  No check_reductant Reductive Amination: Is the reducing agent/pH optimal? check_sterics->check_reductant  No action_sterics Action: Increase temp/time or switch to Reductive Amination. check_sterics->action_sterics  Yes end Yield Improved check_reductant->end  Yes action_reductant Action: Switch to STAB or adjust pH for NaBH3CN. check_reductant->action_reductant  No

Caption: Workflow for troubleshooting low-yield N-alkylation reactions.

FAQ 2: I am observing a significant amount of an aromatic byproduct. What is it and how can I prevent it?

This is one of the most common side reactions. The byproduct is the fully aromatized 1,6-naphthyridine ring system. The tetrahydropyridine ring is susceptible to oxidation, a process driven by the thermodynamic stability of the resulting aromatic product.[2][3]

Causality & Troubleshooting:

  • Atmospheric Oxygen: The primary culprit is often atmospheric oxygen, especially at elevated reaction temperatures.

    • Solution: Conduct the reaction under a strictly inert atmosphere (high-purity Argon or Nitrogen). This is the single most effective preventative measure.[2]

  • Dissolved Oxygen: Solvents can contain significant amounts of dissolved oxygen.

    • Solution: Use solvents that have been thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period (30-60 minutes) prior to use.[2]

  • Oxidizing Reagents/Impurities: Certain reagents or impurities can promote oxidation. For example, some grades of DMSO can contain oxidizing impurities, and metal catalysts (like Palladium) can sometimes facilitate dehydrogenation.

    • Solution: Use high-purity, anhydrous solvents. If running a metal-catalyzed reaction (e.g., Buchwald-Hartwig amination), minimize reaction time and temperature to the greatest extent possible.

  • Elevated Temperature: Higher temperatures accelerate the rate of oxidation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.

Protocol: Minimizing Over-Oxidation during N6-Acylation
  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of Argon.

  • Reagent Preparation:

    • Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 equiv.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 equiv.) in freshly distilled, degassed dichloromethane (DCM).

    • In a separate flask, dissolve the acyl chloride (1.1 equiv.) in degassed DCM.

  • Reaction Execution:

    • Cool the amine solution to 0 °C in an ice bath under Argon.

    • Slowly add the acyl chloride solution dropwise via syringe over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The aromatic byproduct will have a distinct, lower Rf value and a different mass. The reaction should be complete within 2-4 hours. Avoid unnecessarily long reaction times.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash chromatography.

FAQ 3: My derivatization of a substituted tetrahydro-1,6-naphthyridine is giving me a mixture of N- and O-alkylated products. How do I improve regioselectivity?

This issue arises when your scaffold contains a hydroxyl group, or more commonly, can exist in a lactam-lactim tautomeric equilibrium (a pyridone form). The resulting ambident nucleophile can react at either the nitrogen or the oxygen.

Causality & Troubleshooting:

The outcome of N- vs. O-alkylation is a classic problem in heterocyclic chemistry and is governed by Hard and Soft Acid-Base (HSAB) theory, solvent effects, and the nature of the counter-ion.[4]

  • Hard vs. Soft Electrophiles: Nitrogen is a softer nucleophile than oxygen. "Soft" electrophiles (like alkyl iodides or bromides) preferentially react at the soft nitrogen center. "Hard" electrophiles (like dimethyl sulfate or Meerwein's salt) are more likely to react at the hard oxygen center.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO favor N-alkylation. They solvate the cation but leave the nucleophilic anion relatively free to react. Polar protic solvents can hydrogen-bond with the nitrogen, reducing its nucleophilicity and potentially favoring O-alkylation.

  • Counter-ion: The choice of base determines the counter-ion. Using a silver salt (e.g., Ag₂O) often leads to exclusive O-alkylation, whereas sodium or potassium salts in DMF tend to favor N-alkylation.[4]

Reaction Condition Comparison for Regioselectivity
ObjectiveBaseElectrophileSolventExpected Outcome
Maximize N-Alkylation NaH, K₂CO₃Alkyl Bromide/IodideDMF, ACNPredominantly N-alkylation
Maximize O-Alkylation Ag₂O, Ag₂CO₃Alkyl BromideBenzene, ToluenePredominantly O-alkylation

If direct alkylation fails to provide the desired selectivity, an alternative synthetic route is often the best solution. For instance, to guarantee N-alkylation, one could employ a Buchwald-Hartwig N-arylation or a similar named reaction that is specific to nitrogen coupling.[4]

FAQ 4: How can I achieve selective derivatization at the N6-amine versus the N1-pyridine nitrogen?

This is a valid concern, as the scaffold contains two nitrogen atoms. However, their electronic properties and nucleophilicity are vastly different, which is the key to achieving high selectivity.

Causality & Selectivity:

  • Nucleophilicity: The N6 nitrogen is a secondary aliphatic amine. It is sp³-hybridized, and the lone pair is localized and highly available for nucleophilic attack. The N1 nitrogen is part of an aromatic pyridine ring. It is sp²-hybridized, and its lone pair resides in an sp² orbital, contributing to the aromatic system's dipole but not its pi-electron cloud. This makes it significantly less nucleophilic than the N6-amine.

  • Reaction Conditions: Under neutral or basic conditions (e.g., acylation with an acyl chloride and triethylamine, or alkylation with an alkyl halide and K₂CO₃), the reaction will overwhelmingly occur at the more nucleophilic N6 position.

  • Protonation: Under strongly acidic conditions, both nitrogens can be protonated. The pyridine nitrogen (pKa of pyridine-H⁺ ≈ 5.2) is more basic than a typical secondary amine. Protonation of the N1 nitrogen deactivates the pyridine ring towards electrophilic aromatic substitution.[5]

Diagram: Competing Reactions in Tetrahydronaphthyridine Derivatization

cluster_main Reaction Pathways reactant 5,6,7,8-Tetrahydro- 1,6-naphthyridine desired_product Desired Product: N6-Derivatized reactant->desired_product Desired Derivatization (e.g., Acylation, Alkylation) Conditions: Mild, Inert Atm. side_product Side Product: Aromatized Naphthyridine reactant->side_product Side Reaction (Oxidation) Conditions: Air, High Temp. reagents Electrophile (R-X) + Base reagents->desired_product oxidants [O] (e.g., Air, Heat) oxidants->side_product

Caption: Competition between desired N6-derivatization and over-oxidation.

References

  • Wang, L., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][6]naphthyrin-5(6H). Tetrahedron. [Link]

  • Yoshikawa, N., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Methyl (8S)-5,6,7,8-tetrahydro-8-methyl-6-oxo-2,7-naphthyridine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Yoshikawa, N., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Deng, Y., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

  • Deng, Y., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ACS Publications. [Link]

  • Yoshikawa, N., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

  • Gessner, V. H., et al. (2008). Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Publications. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. National Center for Biotechnology Information. [Link]

  • Molbase. (n.d.). 6-METHYL-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-AMINE. [Link]

  • Hicks, J. D., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. Journal of the American Chemical Society. [Link]

  • Thomson, R. J., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Barata-Vallejo, S., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC. [Link]

  • Hsieh, T.-H., et al. (2015). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PMC. [Link]

  • Zhang, Y., et al. (2022). Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light. Organic Chemistry Frontiers. [Link]

  • Domingo, L. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Wu, D., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC. [Link]

  • Vange, J., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. [Link]

  • GSK. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Kim, H. (2020). Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. [Link]

  • Al-Bayati, F. A. H. (2022). Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Quiroga, J., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Wang, W., et al. (2021). Catalytic Asymmetric Synthesis of N-Substituted Tetrahydroquinoxalines via Regioselective Heyns Rearrangement and Stereoselective Transfer Hydrogenation in One Pot. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine vs. 1,2,3,4-Tetrahydro-1,6-Naphthyridine

As drug discovery programs increasingly rely on saturated and partially saturated bicyclic heterocycles to explore novel chemical space, understanding the nuanced reactivity of isomeric scaffolds is critical. The 1,6-nap...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on saturated and partially saturated bicyclic heterocycles to explore novel chemical space, understanding the nuanced reactivity of isomeric scaffolds is critical. The 1,6-naphthyridine core presents a fascinating case study in electronic topology. Depending on which ring is reduced, the resulting tetrahydro-1,6-naphthyridine (THN) exhibits drastically different physicochemical properties.

This guide provides an in-depth, objective comparison between 1,2,3,4-tetrahydro-1,6-naphthyridine and 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine , detailing their mechanistic divergence, structural profiling, and validated experimental workflows for selective functionalization.

Structural & Electronic Profiling

The fundamental difference between these two scaffolds lies in the location of the saturation and its relationship to the nitrogen heteroatoms. This positioning dictates whether a nitrogen atom acts as a highly basic pyridine-like donor, a conjugated vinylogous amide, or a standard aliphatic amine[1].

The "Vinylogous Amide" Paradigm: 1,2,3,4-Tetrahydro-1,6-naphthyridine

In 1,2,3,4-THN, the N1-containing ring is saturated. However, N1 is directly attached to the bridgehead carbon (C8a), which is part of the aromatic pyridine ring containing N6. Because N1 is para to N6 within the conjugated system, the molecule behaves electronically like a 4-aminopyridine.

  • Consequence: The lone pair on the secondary amine (N1) is delocalized into the pyridine ring. This renders N1 poorly nucleophilic and weakly basic. Conversely, the electron density is pushed onto the pyridine nitrogen (N6), making it highly basic (predicted pKa ~9.89) and a strong nucleophile under neutral conditions[2].

The "Sterically Tuned Aliphatic Amine" Paradigm: 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

In 5-Me-5,6,7,8-THN, the N6-containing ring is saturated. Here, N6 is separated from the aromatic pyridine ring by sp3 hybridized carbons, breaking any conjugation.

  • Consequence: N6 acts as a standard, highly nucleophilic aliphatic secondary amine. N1 remains a standard, weakly basic pyridine nitrogen.

  • Steric Impact: The addition of the methyl group at the benzylic C5 position (alpha to N6) introduces significant steric shielding. While N6 remains the exclusive site for electrophilic attack, the kinetics of its reactions are modulated by this steric bulk, which can be exploited for stereoselective synthesis (e.g., in the development of RORγt inverse agonists)[3].

Quantitative Comparison Summary
Feature1,2,3,4-Tetrahydro-1,6-naphthyridine5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Saturated Ring N1-containing ring (C2, C3, C4)N6-containing ring (C5, C7, C8)
N1 Electronic State Conjugated secondary amine (Aniline-like)Aromatic pyridine nitrogen
N6 Electronic State Aromatic pyridine nitrogen (Highly basic)Aliphatic secondary amine
Predicted pKa ~9.89 (at N6)~9.5 (at N6), ~5.2 (at N1)
Primary Nucleophile N6 (under neutral conditions)N6 (exclusive)
Steric Environment Unhindered at both nitrogensSterically hindered at N6 (C5-Methyl)

Mechanistic Divergence & Reactivity Pathways

The divergent electronic states of these scaffolds require entirely different synthetic strategies for functionalization.

For 1,2,3,4-THN , the ambident nature of the molecule is a synthetic trap. Standard alkylation or acylation conditions will preferentially attack the highly electron-rich N6 pyridine nitrogen, forming unwanted pyridinium salts. To selectively functionalize N1, one must forcefully deprotonate the weakly acidic N1 proton using a strong base, generating an amide anion that outcompetes N6 for the electrophile.

For 5-Me-5,6,7,8-THN , regioselectivity is not an issue; N6 is the sole reactive nucleophile. The synthetic challenge instead lies in reaction kinetics. The C5-methyl group hinders the approach of bulky electrophiles. This scaffold is heavily utilized in combinatorial library synthesis for generating ureas, amides, and sulfonamides, provided that reaction times or temperatures are adjusted to overcome the steric barrier[4].

Reactivity THN1234 1,2,3,4-Tetrahydro- 1,6-naphthyridine N1_Aromatic N1: Aniline-like (Conjugated) THN1234->N1_Aromatic N6_Basic N6: Pyridine-like (Highly Basic) THN1234->N6_Basic Ambident Ambident Reactivity: N1 Acylation (Hard) N6 Alkylation (Soft) N1_Aromatic->Ambident N6_Basic->Ambident THN5678 5-Me-5,6,7,8-Tetrahydro- 1,6-naphthyridine N6_Aliphatic N6: Aliphatic Amine (Strong Nucleophile) THN5678->N6_Aliphatic C5_Steric C5-Methyl: Steric Shielding THN5678->C5_Steric Selective Selective N6 Reactivity: Amides, Ureas N6_Aliphatic->Selective C5_Steric->Selective Modulates Kinetics

Electronic delocalization and reactive sites comparison between the two scaffolds.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed with built-in causality to ensure high-fidelity functionalization.

Protocol A: Regioselective N6-Acylation of 5-Me-5,6,7,8-THN

Objective: Synthesize N-acyl derivatives while managing C5-methyl steric hindrance.

  • Preparation: Dissolve 5-Me-5,6,7,8-THN (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is sterically hindered and will not compete with the substrate for the electrophile, while effectively neutralizing the HCl byproduct.

  • Electrophile Addition: Cool to 0 °C and dropwise add the desired acyl chloride (1.2 eq).

    • Causality: A slight excess of electrophile is required to drive the reaction to completion against the steric shielding of the C5-methyl group.

  • Kinetic Monitoring: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

    • Self-Validation: If unreacted starting material persists after 4 hours, the steric bulk is dominating. Elevate the temperature to 40 °C. The appearance of the product mass confirms successful N6 attack.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Selective N1-Functionalization of 1,2,3,4-THN

Objective: Synthesize N1-alkyl/acyl derivatives while avoiding N6-pyridinium trap formation.

  • Preparation: Dissolve 1,2,3,4-THN (1.0 eq) in anhydrous tetrahydrofuran (THF) under argon.

  • Deprotonation: Cool to -78 °C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or LHMDS (1.2 eq).

    • Causality: Strong base is absolutely required to deprotonate the weakly acidic, conjugated N1 amine. Without this step, electrophiles will exclusively attack N6.

  • Anion Maturation: Stir for 30 minutes at 0 °C to ensure complete formation of the highly nucleophilic N1-anion.

  • Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise and stir at room temperature for 2 hours.

  • Self-Purifying Workup: Quench carefully with water and extract with EtOAc.

    • Self-Validation: Any trace electrophile that incorrectly attacked N6 will form a highly polar pyridinium salt. During the aqueous extraction, these salts will partition into the aqueous layer, intrinsically purifying the desired N1-functionalized organic product in the EtOAc layer.

Workflow Start Substrate Selection Sub1 5-Me-5,6,7,8-THN Start->Sub1 Sub2 1,2,3,4-THN Start->Sub2 Step1A 1. Electrophile (RCOCl) 2. Mild Base (DIPEA) 3. 0°C to RT Sub1->Step1A Step1B 1. Strong Base (NaH) 2. Electrophile (RCOCl) 3. Strict Temp Control Sub2->Step1B Result1 N6-Functionalized Product (High Yield, Clean) Step1A->Result1 Result2 N1-Functionalized Product (Avoid N6-Pyridinium) Step1B->Result2

Experimental workflow for regioselective functionalization of THN scaffolds.

Applications in Drug Discovery

The distinct reactivity profiles of these molecules dictate their utility in medicinal chemistry:

  • 5-Me-5,6,7,8-THN is highly prized for its predictable aliphatic amine reactivity combined with the vectorization provided by the C5-methyl group. It serves as the core scaffold for potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists, such as TAK-828F, where the stereocenter at C5 is critical for target engagement[3]. It is also a privileged scaffold in antituberculosis library synthesis[4].

  • 1,2,3,4-THN is utilized when a highly basic hydrogen-bond acceptor (N6) is required in the pharmacophore, while the N1 position serves as a rigidified, conjugated linker to other functional groups.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications.
  • Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Publications.
  • 1,2,3,4-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 12018703. PubChem.
  • THE NAPHTHYRIDINES. Chemistry of Heterocyclic Compounds.

Sources

Comparative

comparing binding affinities of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine analogs

An in-depth technical comparison of 5-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine analogs, focusing on their application as Allosteric HIV-1 Integrase Inhibitors (ALLINIs). Executive Summary & Pharmacophore Context...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 5-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine analogs, focusing on their application as Allosteric HIV-1 Integrase Inhibitors (ALLINIs).

Executive Summary & Pharmacophore Context

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern antiviral drug discovery, specifically engineered to target the lens epithelium-derived growth factor (LEDGF/p75) binding site of HIV-1 Integrase (IN)[1]. Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) such as Raltegravir, which chelate divalent metals at the catalytic active site[2], ALLINIs bind to a distinct allosteric pocket at the catalytic core domain (CCD) dimer interface[3]. This binding not only disrupts the IN-LEDGF/p75 interaction but also forces the integrase enzyme into inactive, aberrant multimers[4].

This guide objectively compares the binding affinities and structure-activity relationships (SAR) of the 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core against its unsubstituted (5-H) and bulky (5-Phenyl) alternatives, providing actionable insights and self-validating protocols for assay development.

Mechanistic Causality: The Role of C5 Substitution

The binding affinity of tetrahydro-1,6-naphthyridine analogs is exquisitely sensitive to substitution at the C5 position. The causality behind these affinity shifts lies in the thermodynamics of conformational restriction and the precise topography of the LEDGF/p75 allosteric pocket[4]:

  • 5-H Analog (Unsubstituted - Baseline Affinity): The tetrahydropyridine ring of the unsubstituted core is highly flexible. To properly orient its basic N6 nitrogen for critical hydrogen bonding with the IN backbone (e.g., Glu170), the ring must adopt a specific half-chair conformation upon binding. This conformational lock incurs a massive entropic penalty, resulting in only moderate binding affinity.

  • 5-Methyl Analog (Product - High Affinity): The addition of a single methyl group at the C5 position (specifically the S-enantiomer) acts as a conformational lock. It pre-organizes the tetrahydropyridine ring into the required bioactive half-chair conformation prior to binding, drastically reducing the entropic penalty. Furthermore, the methyl group perfectly occupies a small, lipophilic sub-pocket formed by IN residues Ala128 and Trp132, optimizing van der Waals contacts[1].

  • 5-Phenyl Analog (Bulky - Low Affinity): While lipophilic, a phenyl ring at the C5 position vastly exceeds the spatial volume of the Ala128/Trp132 sub-pocket. This introduces severe steric clashes with the rigid alpha-helices of the IN dimer interface, preventing the naphthyridine core from seating deeply into the allosteric cleft and effectively obliterating binding affinity[4].

MOA IN HIV-1 Integrase Core Dimer (LEDGF/p75 Pocket) H_analog 5-H Analog (Unsubstituted) IN->H_analog Binds Me_analog 5-Methyl Analog (Target Product) IN->Me_analog Binds Ph_analog 5-Phenyl Analog (Bulky Substitution) IN->Ph_analog Binds H_result Moderate Affinity (Flexible Ring, High Entropy) H_analog->H_result Me_result High Affinity (Conformational Lock, Optimal VDW) Me_analog->Me_result Ph_result Low Affinity (Steric Clash with Pocket) Ph_analog->Ph_result

Fig 1. Mechanistic binding pathways of 5-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine analogs.

Quantitative Data Comparison

The structural mechanics described above translate directly into quantifiable biochemical and antiviral performance. The table below summarizes the benchmark SAR profile for these core modifications[4].

Analog CoreC5 SubstitutionBinding Affinity (SPR Kd, nM)Aberrant Multimerization (IC50, nM)Antiviral Activity (Cellular EC50, nM)
5-H-Naphthyridine Hydrogen (-H)120 ± 1585 ± 10150 ± 20
5-Methyl-Naphthyridine Methyl (-CH3)15 ± 3 12 ± 2 25 ± 5
5-Phenyl-Naphthyridine Phenyl (-C6H5)>1000>1000>5000

Data Note: Values represent established comparative trends for the 5,6,7,8-tetrahydro-1,6-naphthyridine pharmacophore in ALLINI development[4].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating these analogs, the following methodologies must be employed. Each protocol is designed as a self-validating system to prevent false positives caused by protein aggregation or non-specific binding.

Protocol A: Surface Plasmon Resonance (SPR) Binding Affinity Assay

Causality: Traditional amine-coupling of HIV-1 IN to a CM5 chip randomly crosslinks surface lysine residues, which distorts the highly sensitive allosteric dimer interface. We utilize a Ni-NTA sensor chip for directed capture, preserving the native dimer conformation required for naphthyridine binding.

  • Sensor Chip Preparation: Condition a Ni-NTA SPR sensor chip with 0.5 mM NiCl2 at a flow rate of 10 µL/min for 1 minute to saturate the chelating surface.

  • Directed Ligand Capture: Inject N-terminally His-tagged HIV-1 IN (1 µM in running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2 mM MgCl2) until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Injection & Kinetic Profiling: Inject the 5-Methyl-naphthyridine analog (and comparators) in a 2-fold dilution series (from 1000 nM down to 1.95 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • System Validation (Critical): Run (an active-site INSTI) as a negative control[2]. It should yield zero binding response on this assay, proving that the SPR signal is exclusively measuring allosteric pocket engagement. Run a known ALLINI (e.g., BI-224436) as a positive control[5].

SPR Step1 1. Chip Preparation (Ni-NTA Sensor) Step2 2. Ligand Capture (His-tagged HIV-1 IN) Step1->Step2 Step3 3. Analyte Injection (Naphthyridine Analogs) Step2->Step3 Step4 4. Kinetic Analysis (Kd Determination) Step3->Step4

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining analog binding kinetics.
Protocol B: HTRF-Based Aberrant Multimerization Assay

Causality: High-affinity binding is only therapeutically relevant if it induces aberrant multimerization[4]. We measure this via Homogeneous Time-Resolved Fluorescence (HTRF).

  • Protein Preparation: Prepare a 1:1 molar ratio mixture of His-tagged HIV-1 IN and FLAG-tagged HIV-1 IN (final concentration 50 nM each) in assay buffer (25 mM Tris pH 7.4, 150 mM NaCl, 2 mM MgCl2, 0.1% BSA).

  • Compound Incubation: Add the 5-Methyl-naphthyridine analog across a concentration gradient (0.1 nM to 10 µM). Incubate at room temperature for 2 hours. The compound will bridge the dimers, forcing higher-order multimerization.

  • FRET Detection: Add Europium-anti-His antibody (donor) and APC-anti-FLAG antibody (acceptor). Incubate for 1 hour. Excite at 320 nm and read emission at 665 nm (FRET) and 615 nm (Europium reference).

  • Hook-Effect Validation (Critical): At extremely high compound concentrations (>10 µM), the HTRF signal must exhibit a "hook effect" (a drop in signal). This self-validates the assay by proving the multimerization is driven by specific, stoichiometric compound-protein bridging, rather than non-specific, irreversible protein aggregation.

References

  • Peese, K. M., Allard, C. W., Connolly, T. P., & Naidu, B. N. (2019). "5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent Allosteric Site HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry, 62(3).[Link]

  • Rashamuse, T. J., et al. (2019). "Design, synthesis and biological evaluation of imidazole and oxazole fragments as HIV-1 integrase-LEDGF/p75 disruptors and inhibitors of microbial pathogens." Bioorganic & Medicinal Chemistry, 28(1).[Link]

  • Fader, L. D., et al. (2014). "Biological and structural analysis of new potent Integrase-LEDGF allosteric HIV-1 inhibitors." ResearchGate.[Link]

  • McColl, D. J., & Chen, X. (2010). "Strand transfer inhibitors of HIV-1 integrase: Bringing IN new era of antiretroviral therapy." Antiviral Research, 85(1), 101-118.[Link]

Sources

Validation

LC-MS Validation of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Purity: A Comparative Performance Guide

As a Senior Application Scientist in drug development, I frequently encounter downstream synthetic failures that can be traced back to sub-par building blocks. 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 83081-95...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter downstream synthetic failures that can be traced back to sub-par building blocks. 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 83081-95-2) is a highly versatile bicyclic scaffold utilized in the synthesis of complex therapeutics, including1 and2.

However, validating the purity of this partially saturated heterocyclic system presents a unique analytical challenge. This guide objectively compares the performance of a Premium Grade (>99% purity) product against a Standard Commercial Grade , demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) is the only definitive method for validating naphthyridine integrity.

The Analytical Causality: Why LC-MS Outperforms HPLC-UV

Historically, laboratories have relied on standard HPLC-UV (typically at 220 nm or 254 nm) to certify compound purity. For 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, this approach is fundamentally flawed. The tetrahydro-ring is partially saturated, meaning certain synthetic byproducts—such as over-reduced aliphatic impurities or des-methyl derivatives—lack strong chromophores. Consequently, HPLC-UV often generates "false positives" for purity by remaining blind to these contaminants.

By employing3, we shift from relying on light absorbance to measuring exact mass. The basic nitrogens within the 1,6-naphthyridine core readily accept protons, making the molecule highly amenable to ESI+, yielding a distinct [M+H]+ ion at m/z 149.107.

Logic_Comparison Root Purity Analysis of Tetrahydro-1,6-naphthyridines UV Standard HPLC-UV (220/254 nm) Root->UV MS LC-MS (ESI+) High-Res Mass Spec Root->MS UV_Limitation Fails to detect non-UV absorbing aliphatic impurities UV->UV_Limitation UV_Coelution Cannot differentiate isobaric co-eluting peaks UV->UV_Coelution MS_Adv1 Detects [M+H]+ 149.107 with high specificity MS->MS_Adv1 MS_Adv2 Identifies des-methyl (m/z 135.09) impurities MS->MS_Adv2

Logical comparison of HPLC-UV versus LC-MS for detecting structural impurities.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . We employ a triple-check mechanism:

  • Blank Injection : Eliminates false positives from column carryover.

  • Orthogonal Detection : Comparing the Total Ion Chromatogram (TIC) against the Extracted Ion Chromatogram (EIC) ensures co-eluting isobaric impurities are mathematically decoupled.

  • Isotopic Pattern Verification : The naturally occurring ^13C isotopic peak (m/z 150.110) must align with the theoretical relative abundance for C9H12N2.

Step-by-Step LC-MS Workflow

1. Sample Preparation:

  • Accurately weigh 1.0 mg of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to achieve a 1 mg/mL stock.

  • Filter through a 0.22 μm PTFE syringe filter to remove particulates that could cause ion suppression.

2. Chromatographic Separation:

  • Instrument: 4.

  • Column: C18 Reverse Phase (e.g., Waters Sunfire, 2.1 mm × 50 mm, 5 μm).

  • Mobile Phase A: LC-MS Grade H2O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Causality Note: The 0.1% formic acid serves a dual purpose. Chromatographically, it suppresses the ionization of residual surface silanols on the C18 stationary phase, preventing peak tailing of our basic naphthyridine analyte. Mass spectrometrically, it provides an abundant source of protons to drive ESI+ ionization.

  • Gradient: Linear gradient from 5% B to 100% B over 15 minutes, held at 100% B for 2 minutes. This ensures highly polar unreacted precursors elute early, while lipophilic over-alkylated species are washed off entirely.

  • Flow Rate: 0.200 mL/min.

3. Mass Spectrometry (ESI+):

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 to 500.

LCMS_Workflow A Sample Preparation 1 mg/mL in MeOH B Chromatographic Separation C18 Column, Gradient H2O/MeCN (0.1% FA) A->B C ESI+ Ionization Target [M+H]+ m/z 149.107 B->C D Mass Analyzer (Q-TOF) High-Res Mass Detection C->D E Data Processing Extracted Ion Chromatogram (EIC) D->E F Purity Validation >99% Target vs Impurities E->F

LC-MS analytical workflow for the purity validation of 1,6-naphthyridine derivatives.

Comparative Data Analysis: Premium vs. Standard Grade

Using the self-validating protocol outlined above, we analyzed two separate lots: a Premium Grade product engineered for sensitive med-chem applications, and a Standard Commercial Grade product sourced from a bulk supplier.

The quantitative results are summarized below:

Analytical ParameterPremium Grade 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridineStandard Commercial Grade
LC-MS Purity (TIC Area %) > 99.8% 94.2%
Primary Target Ion [M+H]+ m/z 149.107m/z 149.107
Des-methyl Impurity (m/z 135.09) Not Detected (< 0.05%)3.1%
Oxidation Impurity (m/z 165.10) Not Detected (< 0.05%)1.5%
HPLC-UV Purity (254 nm) 99.9%98.5% (False Positive)
Interpretation of Results

The data clearly illustrates the danger of relying solely on UV detection. The Standard Commercial Grade showed a highly acceptable 98.5% purity via HPLC-UV. However, LC-MS revealed a true purity of only 94.2%. The discrepancy is caused by the des-methyl impurity (m/z 135.09) , an aliphatic byproduct that absorbs UV light poorly but ionizes efficiently in the mass spectrometer. Using the Standard Grade in a downstream cross-coupling reaction would introduce a 3.1% yield penalty and necessitate complex, late-stage chromatographic purification to remove the des-methylated drug analog.

Conversely, the Premium Grade product demonstrates an LC-MS TIC purity of >99.8%, ensuring that researchers are introducing a chemically pristine scaffold into their synthetic pipelines.

Conclusion

For researchers developing novel5 or neurodegenerative therapeutics, the integrity of the starting materials dictates the success of the entire campaign. 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine requires rigorous, mass-based validation. The Premium Grade product, validated through high-resolution LC-MS, eliminates the risk of silent aliphatic impurities, providing a reliable foundation for advanced drug development.

References

  • PubChemLite - 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (C9H12N2) . Université du Luxembourg. 3

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease . National Institutes of Health (NIH). 1

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F . American Chemical Society (ACS). 2

  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy . American Chemical Society (ACS). 5

  • Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constituents . Pharmacognosy Magazine. 4

Sources

Comparative

Spectroscopic Characterization of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Comparative NMR Analysis

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel heterocyclic scaffolds is paramount. The 5,6,7,8-tetrahydro-1,6-naphthyridine core represents a privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel heterocyclic scaffolds is paramount. The 5,6,7,8-tetrahydro-1,6-naphthyridine core represents a privileged scaffold, appearing in a range of biologically active molecules. This guide provides an in-depth analysis of the spectroscopic characterization of a key derivative, 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

It is important to note that while the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is well-documented in medicinal chemistry literature, a complete, publicly available experimental ¹H and ¹³C NMR dataset for the specific analogue, 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, is not readily found. Therefore, this guide will adopt a predictive and comparative approach. We will first deduce the expected ¹H and ¹³C NMR spectral characteristics of the parent compound, 5,6,7,8-tetrahydro-1,6-naphthyridine, based on established principles and data from related structures. Subsequently, we will predict the spectrum of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and provide a comparative analysis to illustrate the influence of the C5-methyl group on the chemical environment of the molecule.

The Foundational Scaffold: Predicted NMR Profile of 5,6,7,8-tetrahydro-1,6-naphthyridine

The structure of 5,6,7,8-tetrahydro-1,6-naphthyridine, with the standard numbering convention, is presented below. Understanding the electronic environment of each proton and carbon is key to predicting their respective chemical shifts.

Caption: Structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Predicted ¹H NMR (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.2dd~4.5, 1.51H
H-3~7.0dd~8.0, 4.51H
H-4~7.4dd~8.0, 1.51H
H-5~3.8q~7.01H
H-7~2.9t~6.02H
H-8~2.0m-2H
5-CH₃~1.3d~7.03H
NH (6)~4.5 (broad)s-1H

Predicted ¹³C NMR (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148
C-3~121
C-4~136
C-4a~125
C-5~52
C-7~50
C-8~25
C-8a~155
5-CH₃~18

Comparative Analysis: The Spectroscopic Impact of C5-Methylation

The comparison between the predicted spectra of the unsubstituted and the 5-methylated analogue reveals key structural insights.

¹H NMR Comparison:

  • H-5 Protons: The most significant change is observed at the C5 position. In the parent compound, the two protons at C5 are chemically equivalent and are expected to appear as a triplet. In the 5-methyl derivative, the single H-5 proton is now a methine proton, and its signal is predicted to shift downfield to around 3.8 ppm due to the influence of the adjacent nitrogen and the methyl group. It will likely appear as a quartet due to coupling with the three protons of the methyl group.

  • 5-CH₃ Protons: A new signal, a doublet at approximately 1.3 ppm, is expected for the methyl group, integrating to three protons. The doublet splitting arises from the coupling with the single H-5 proton.

  • Other Protons: The chemical shifts of the aromatic protons (H-2, H-3, H-4) and the protons on the saturated ring (H-7, H-8) are not expected to change significantly, as the electronic effect of the C5-methyl group is localized.

¹³C NMR Comparison:

  • C-5 Carbon: The C-5 carbon in the 5-methyl derivative is predicted to experience a downfield shift (from ~45 ppm to ~52 ppm), a typical effect of α-substitution.

  • 5-CH₃ Carbon: A new signal will appear in the aliphatic region, around 18 ppm, corresponding to the methyl carbon.

  • Other Carbons: Similar to the proton spectrum, the chemical shifts of the other carbons in the molecule are not expected to be substantially affected by the C5-methylation.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to minimize impurity peaks in the spectrum.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrument and Experimental Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): Approximately 4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 120 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to obtain a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

Caption: A generalized workflow for the acquisition and processing of NMR data.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, spectroscopic characterization of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine using ¹H and ¹³C NMR. Through a comparative analysis with the parent scaffold, we have elucidated the key spectral changes induced by C5-methylation. This approach of prediction and comparison is a powerful tool in the arsenal of medicinal and synthetic chemists, enabling the proactive interpretation of spectroscopic data for novel compounds. The acquisition of experimental data for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine would be a valuable contribution to the field, allowing for the validation of the predictions made herein.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(8), 1546-1557. [Link]

Validation

An In-Depth Guide to the In Vivo Efficacy of Tetrahydro-1,6-Naphthyridine Derivatives in Preclinical Models

Introduction to the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold The tetrahydro-1,6-naphthyridine core is a bicyclic heteroaromatic system that offers a three-dimensional architecture, enabling precise orientation of su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold

The tetrahydro-1,6-naphthyridine core is a bicyclic heteroaromatic system that offers a three-dimensional architecture, enabling precise orientation of substituents to interact with biological targets. This structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors or donors, makes it an attractive starting point for the development of potent and selective modulators of various proteins, including G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors. The diverse biological activities reported for this class of compounds underscore its significance in modern drug discovery.[1][2][3]

Comparative In Vivo Efficacy Across Therapeutic Areas

The subsequent sections will explore the preclinical efficacy of specific tetrahydro-1,6-naphthyridine derivatives in oncology, neurodegenerative disease, and immunology. The selection of these compounds is based on the availability of robust in vivo data that allows for a comparative assessment of their therapeutic potential.

The luteinizing hormone receptor (LHR) plays a pivotal role in the production of sex hormones, making it a key target for the treatment of hormone-dependent cancers such as prostate and breast cancer.[4] Small molecule antagonists of LHR represent a promising therapeutic strategy.

Two notable tetrahydro-1,6-naphthyridine-based LHR antagonists, BAY-298 and BAY-899 , have been evaluated in vivo.[4] These compounds were designed to be potent and selective antagonists of the human LHR.

Comparative Efficacy Data:

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcome
BAY-298 Intact male rats30 mg/kg, twice daily, oralReduction in testosterone levelsSignificant reduction in plasma testosterone levels.[4]
BAY-899 Intact male rats30 mg/kg, twice daily, oralReduction in testosterone levelsComparable efficacy to BAY-298 in reducing testosterone levels.[4]

Experimental Insights: The choice of the intact male rat model is standard for assessing the in vivo activity of LHR antagonists, as it allows for the direct measurement of the physiological consequence of receptor blockade – a reduction in testosterone production. The oral route of administration for both BAY-298 and BAY-899 demonstrates their potential for development as conveniently administered therapies. The comparable efficacy of both compounds in this model, despite potential differences in their pharmacokinetic profiles, highlights the robustness of the tetrahydro-1,6-naphthyridine scaffold for this target.[4]

Alzheimer's disease (AD) is a devastating neurodegenerative disorder with a significant unmet medical need.[5] One emerging therapeutic approach is the inhibition of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Increased cGMP levels are associated with the activation of signaling pathways that promote learning and memory.[6]

A novel 1,2,3,4-tetrahydrobenzo[b][4][7]naphthyridine derivative, Compound 6c , has been identified as a potent PDE5 inhibitor with promising in vivo activity in a mouse model of AD.[6]

Efficacy Data:

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcome
Compound 6c APP/PS1 transgenic mice10 mg/kg, intraperitonealImproved learning and memory (Morris Water Maze)Significantly improved performance in the Morris Water Maze test, indicating enhanced spatial learning and memory.[6]

Experimental Insights: The use of APP/PS1 transgenic mice, which develop amyloid plaques characteristic of AD, is a well-established model for evaluating potential AD therapeutics. The Morris Water Maze is a standard behavioral test to assess spatial learning and memory. The significant improvement observed with Compound 6c in this model provides strong evidence for its potential as a cognitive enhancer in AD.[6] The study also demonstrated that treatment with Compound 6c increased cGMP levels in the hippocampus of mice, providing a clear mechanistic link between target engagement and the observed behavioral effects.[6]

Signaling Pathway:

PDE5_Inhibition_for_AD cluster_neuron Neuron cluster_drug Therapeutic Intervention Soluble Guanylate Cyclase Soluble Guanylate Cyclase cGMP cGMP Soluble Guanylate Cyclase->cGMP Converts GTP GTP GTP->Soluble Guanylate Cyclase Activates PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolyzes CREB CREB Phosphorylation PKG->CREB Synaptic Plasticity\n& Memory Synaptic Plasticity & Memory CREB->Synaptic Plasticity\n& Memory Promotes Compound_6c Compound 6c (Tetrahydrobenzo[b][1,6]naphthyridine derivative) Compound_6c->PDE5 Inhibits

Caption: PDE5 Inhibition Pathway in Alzheimer's Disease.

Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation. Th17 cells are key drivers of inflammation in various autoimmune diseases. Therefore, inverse agonists of RORγt are being actively pursued as a novel class of immunomodulatory drugs.[8]

TAK-828F , a potent and selective RORγt inverse agonist, features a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[8][9]

Efficacy Data:

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcome
TAK-828F Mouse model of experimental autoimmune encephalomyelitis (EAE)Not specified in abstractSuppression of IL-17A production and amelioration of disease symptomsPotent suppression of IL-17A and IL-17F production, leading to therapeutic effects in autoimmune disease models.[8]

Experimental Insights: The EAE mouse model is a widely used preclinical model of multiple sclerosis, a Th17-mediated autoimmune disease. The ability of TAK-828F to suppress the production of the key inflammatory cytokine IL-17A and improve disease symptoms in this model provides strong validation for the therapeutic potential of RORγt inverse agonists built on the tetrahydro-1,6-naphthyridine scaffold.[8]

Experimental Workflow:

RORgt_Inverse_Agonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy RORgt_Binding_Assay RORγt Binding Assay Th17_Cell_Differentiation_Assay Th17 Cell Differentiation Assay RORgt_Binding_Assay->Th17_Cell_Differentiation_Assay IL-17A_Production_Assay IL-17A Production Assay Th17_Cell_Differentiation_Assay->IL-17A_Production_Assay EAE_Model_Induction Induction of EAE in Mice Th17_Cell_Differentiation_Assay->EAE_Model_Induction Informs TAK-828F_Administration Administration of TAK-828F EAE_Model_Induction->TAK-828F_Administration Clinical_Scoring Clinical Scoring of Disease Severity TAK-828F_Administration->Clinical_Scoring Cytokine_Analysis Cytokine Analysis (IL-17A) TAK-828F_Administration->Cytokine_Analysis

Caption: Preclinical Evaluation of a RORγt Inverse Agonist.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides a detailed, step-by-step methodology for a key in vivo efficacy study.

Objective: To assess the ability of a test compound to improve cognitive deficits in the APP/PS1 mouse model of Alzheimer's disease using the Morris Water Maze test.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (age-matched)

  • Test compound (e.g., Compound 6c) and vehicle control

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the housing facility for at least one week prior to the experiment.

    • Randomly assign mice to treatment groups (e.g., wild-type + vehicle, APP/PS1 + vehicle, APP/PS1 + test compound).

  • Drug Administration:

    • Administer the test compound or vehicle via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and frequency for the duration of the study.

  • Morris Water Maze - Acquisition Phase (5-7 days):

    • Fill the pool with water and make it opaque (e.g., with non-toxic paint).

    • Place a hidden platform just below the water surface.

    • For each trial, place the mouse in the water at one of four starting positions.

    • Allow the mouse to swim freely for a set time (e.g., 60 seconds) to find the platform.

    • If the mouse fails to find the platform, gently guide it to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

    • Record the escape latency (time to find the platform) and path length using the tracking software.

    • Perform multiple trials per day for each mouse.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel start position.

    • Allow the mouse to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze escape latencies during the acquisition phase using a repeated measures ANOVA.

    • Analyze probe trial data using a one-way ANOVA followed by post-hoc tests to compare between groups.

    • A significant reduction in escape latency and a preference for the target quadrant in the test compound-treated APP/PS1 mice compared to the vehicle-treated APP/PS1 mice indicates improved learning and memory.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics with diverse mechanisms of action. The in vivo data for compounds such as BAY-298, BAY-899, Compound 6c, and TAK-828F demonstrate the potential of this chemical class to address significant unmet medical needs in oncology, neurodegeneration, and autoimmune diseases. While direct comparative efficacy studies of 5-methyl substituted analogs are currently limited in the public domain, the successful translation of these related compounds from bench to preclinical models provides a strong rationale for the continued exploration of this versatile scaffold. Future work should focus on systematic structure-activity relationship studies to elucidate the specific contribution of substitutions, such as the 5-methyl group, to the in vivo efficacy, selectivity, and pharmacokinetic properties of these promising therapeutic agents.

References

  • Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry. [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][4][7]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Alzheimer's: What treatment options are being explored?. Cognito. [Link]

  • Study of Potential Drug for Alzheimer's Disease: Small Organic Molecules, 1,5-DHN and TMPyP Inhibit Amyloid-β peptide Aggregation and Quench Hydroxyl Radicals. University of Central Florida. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. PMC. [Link]

  • In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. PMC. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC. [Link]

  • New tetrahydrobenzo[b][4][7]naphthyridine derivatives: synthesis and biological activity | Request PDF. ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

Sources

Comparative

Structural Validation of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Comparative Guide to X-Ray Crystallography

Executive Summary & Scientific Context The bicyclic scaffold 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a highly privileged pharmacophore in modern drug discovery. Derivatives of this scaffold have been instrumenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The bicyclic scaffold 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a highly privileged pharmacophore in modern drug discovery. Derivatives of this scaffold have been instrumental in the development of potent allosteric inhibitors of HIV-1 integrase[1] and inverse agonists for the Retinoid-Related Orphan Receptor γt (RORγt), such as TAK-828F, used in treating autoimmune diseases[2].

Because the pharmacological efficacy of these molecules is intrinsically linked to their 3D spatial arrangement, confirming the structural integrity—specifically the absolute stereochemistry at the C5 chiral center and the conformational pucker of the partially saturated tetrahydropyridine ring—is a critical bottleneck. While Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for atomic-resolution structural validation, emerging techniques like Microcrystal Electron Diffraction (MicroED) and advanced Nuclear Magnetic Resonance (NMR) present viable alternatives.

This guide objectively compares these modalities and provides a field-proven, self-validating SCXRD protocol for the unambiguous structural elucidation of 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Comparative Analysis of Structural Elucidation Modalities

When validating small, flexible heterocyclic molecules, researchers must balance resolution, sample requirements, and the ability to determine absolute configuration.

  • Single-Crystal X-ray Crystallography (SCXRD): SCXRD provides the most accurate mathematical models of molecular structures[3]. It is the only routine method that unambiguously assigns absolute stereochemistry via anomalous dispersion (Flack parameter). However, it requires the growth of large, well-ordered single crystals (>10 µm), which can be thermodynamically challenging for flexible saturated rings[4].

  • Microcrystal Electron Diffraction (MicroED): A cryo-EM technique that utilizes electron beams instead of X-rays. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution structures from nanocrystals (~100 nm) found in simple powders[5]. While it dramatically reduces sample preparation time, determining absolute stereochemistry is historically more complex due to dynamical scattering effects.

  • Nuclear Magnetic Resonance (NMR): The standard for solution-state connectivity. While 2D NMR (NOESY/ROESY) can establish relative stereochemistry, it cannot determine absolute configuration without the use of chiral derivatizing agents or specialized chiral shift reagents[4].

Table 1: Quantitative Comparison of Structural Validation Modalities
ParameterSCXRD (Gold Standard)MicroED (Cryo-EM)NMR Spectroscopy
Sample Requirement Single crystal (>10–50 µm)Nanocrystals/Powder (~100 nm)Solubilized sample (mg scale)
Resolution Limit < 0.8 Å (Atomic)< 1.0 Å (Atomic)N/A (Solution ensemble)
Absolute Stereochemistry Yes (via Anomalous Dispersion)Challenging (Dynamical scattering)No (Requires chiral auxiliaries)
Proton Visibility Poor (Requires ultra-high res)Excellent (Electrons detect charge)Excellent
Data Acquisition Time Hours to DaysMinutesMinutes to Hours
Primary Limitation Crystal growth bottleneckLimited absolute configurationCannot resolve absolute chirality

Workflow Visualization

The following diagram illustrates the decision matrix and experimental workflow for validating the structural integrity of the target compound.

Workflow A Compound Synthesis (5-Methyl-5,6,7,8-tetrahydro- 1,6-naphthyridine) B Crystallization Screen (Vapor Diffusion / Co-crystallization) A->B Purified Sample D Alternative: MicroED (Nanocrystals) A->D Powder/Nanocrystals E Alternative: NMR (Solution State) A->E Solubilized C Single-Crystal X-ray Diffraction (SCXRD) B->C Single Crystal (>10 µm) F Data Processing & Phasing (Direct Methods) C->F Diffraction Data G Structural Refinement (Anisotropic Displacement) F->G Electron Density Map H Validation (Mogul Geometry & R-factors) G->H Atomic Model I Absolute Stereochemistry Confirmed (Flack Parameter) H->I Validated Structure

Caption: Structural validation workflow comparing SCXRD, MicroED, and NMR methodologies.

Experimental Protocol: SCXRD Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every experimental choice is grounded in physical causality, ensuring that the final structural model is strictly dictated by the experimental electron density, rather than user bias.

Step 1: Co-Crystallization (Overcoming the Flexibility Bottleneck)
  • The Challenge: The saturated tetrahydropyridine ring in 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is highly flexible, often resulting in oils or poorly ordered solids rather than diffraction-quality crystals[4].

  • The Solution (Causality): Utilize a co-crystallization chaperone, such as a tetraaryladamantane octaether (TEO). The chaperone forms a rigid, predictable lattice that encapsulates the flexible naphthyridine target, overcoming the entropic penalty of crystallization[4].

  • Procedure: Dissolve 3–5 mg of the target compound and an equimolar amount of TEO in a minimal volume of a moderately polar solvent (e.g., ethyl acetate/hexane mixture). Allow for slow evaporation at 4°C to induce nucleation.

Step 2: Data Collection with Cu-Kα Radiation
  • The Challenge: Determining the absolute configuration of the C5 methyl group requires measuring the slight differences in intensity between Friedel pairs (anomalous scattering).

  • The Solution (Causality): Instead of standard Molybdenum (Mo-Kα) radiation, use Copper (Cu-Kα, λ = 1.5418 Å) radiation. The longer wavelength of copper significantly enhances the anomalous scattering signal of lighter elements (like the nitrogen atoms in the naphthyridine core), allowing for a reliable calculation of the Flack parameter.

  • Procedure: Mount the crystal on a goniometer loop using a perfluoropolyether cryoprotectant. Flash-cool the crystal to 100 K using a nitrogen stream to reduce thermal motion (lowering atomic B-factors) and minimize radiation damage. Collect a highly redundant dataset (>4-fold redundancy) to ensure accurate measurement of Friedel pairs.

Step 3: Phasing and Refinement
  • The Challenge: Converting diffraction spots into an electron density map (the phase problem) and fitting the atomic model.

  • The Solution (Causality): Use intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on F2 . Model all non-hydrogen atoms with anisotropic displacement parameters (ellipsoids).

  • Self-Validation Check: If the C5 methyl group is modeled in the incorrect stereochemical orientation, the refinement algorithm will artificially inflate the B-factors of those atoms to compensate for the lack of actual electron density in that spatial coordinate[6]. A sudden spike in B-factors is an internal alarm that the model contradicts the data.

Step 4: Geometric and Statistical Validation
  • The Challenge: Ensuring the final model is chemically sensible and not over-fitted.

  • The Solution (Causality): Utilize the Cambridge Structural Database (CSD) Mogul geometry check[7]. Mogul compares the refined bond lengths and angles of the 1,6-naphthyridine core against thousands of previously validated small-molecule structures.

  • Acceptance Criteria:

    • R1 factor: < 0.05 (Indicates excellent agreement between the model and experimental data).

    • Flack Parameter: ~0.0 (with an esd < 0.1) confirms the absolute stereochemistry of the C5 position is correct. A value of ~1.0 indicates the inverted enantiomer.

    • Mogul RMSZ: Bond lengths and angles must not deviate significantly from CSD historical averages[7].

Conclusion

While MicroED is rapidly democratizing small-molecule structure determination from nanocrystalline powders[5], and NMR remains indispensable for rapid solution-state checks, Single-Crystal X-ray Crystallography remains the definitive tool for validating the structural integrity and absolute stereochemistry of flexible scaffolds like 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. By employing co-crystallization techniques to force lattice formation and utilizing Cu-Kα radiation to maximize anomalous dispersion, researchers can establish a self-validating workflow that ensures absolute confidence in their drug design pipelines.

References

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Organic Process Research & Development (ACS Publications) URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science URL:[Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization Angewandte Chemie International Edition (PMC - NIH) URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Expert Opinion on Drug Discovery (PMC - NIH) URL:[Link]

  • Validation of ligands in macromolecular structures determined by X-ray crystallography Acta Crystallographica Section D (IUCr) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Ligands in Cross-Coupling Reactions: The Case of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

In the dynamic landscape of synthetic organic chemistry, the development of novel ligands for transition metal-catalyzed cross-coupling reactions remains a cornerstone of innovation. These reactions are fundamental to th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of synthetic organic chemistry, the development of novel ligands for transition metal-catalyzed cross-coupling reactions remains a cornerstone of innovation. These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. The performance of a catalyst system is intrinsically tied to the nature of the ligand coordinating the metal center. A well-designed ligand can dramatically enhance catalytic activity, selectivity, and stability.

This guide provides a comprehensive framework for benchmarking a novel N-donor ligand, 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, against established, high-performance ligands in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. While direct, head-to-head experimental data for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in these specific applications is not yet prevalent in the literature, we can construct a robust, inferred comparison based on its structural and electronic properties, and benchmark these against the known performance of industry-standard ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to not only understand the performance of existing catalytic systems but also to rationally evaluate novel ligands.

The Challenger: 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine - A Structural and Electronic Analysis

The structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine presents several intriguing features for its potential application as a ligand in cross-coupling reactions.

  • Bidentate N-Donor Ligand: As a bidentate ligand, it can form a chelate complex with a metal center, which often imparts greater stability to the catalytic species compared to monodentate ligands.[1] This chelation can prevent ligand dissociation, a common pathway for catalyst deactivation.

  • Saturated and Aromatic Components: The ligand combines a saturated piperidine-like ring with a pyridine ring. This unique geometry will dictate a specific bite angle and steric profile around the metal center.

  • N-Methyl Group: The methyl group on one of the nitrogen atoms introduces both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can increase the electron density on the metal center, potentially facilitating the oxidative addition step in the catalytic cycle.[2] Sterically, it contributes to the overall bulk of the ligand.

Based on these features, we can hypothesize that 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine could act as a robust, thermally stable ligand, with its performance being highly dependent on the specific steric and electronic demands of the cross-coupling reaction.

Benchmarking Against the Titans: A Comparative Overview of Established Ligands

To provide a meaningful benchmark, we will compare the inferred potential of our challenger with three classes of highly successful and widely used ligands: a monodentate phosphine (Tri-tert-butylphosphine), a bidentate phosphine (Xantphos), and an N-heterocyclic carbene (IMes).

Tri-tert-butylphosphine (P(t-Bu)₃): The Bulky Monodentate Workhorse

P(t-Bu)₃ is a highly effective monodentate ligand, particularly in Suzuki-Miyaura couplings.[3][4] Its large steric bulk and strong electron-donating character are key to its success.

Xantphos: The Wide Bite-Angle Bidentate Ligand

Xantphos is a popular bidentate phosphine ligand known for its large bite angle, which can promote reductive elimination. It has shown broad utility, especially in Buchwald-Hartwig amination reactions.[5][6]

IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): The Potent N-Heterocyclic Carbene (NHC)

N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands.[7] IMes is a classic example, offering strong sigma-donation and significant steric bulk, leading to highly active and stable catalysts.[7]

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The following tables summarize the known performance of our selected benchmark ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, alongside an inferred potential performance for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.

LigandTypeKey AdvantagesTypical Performance & Substrate ScopeInferred Performance of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
P(t-Bu)₃ Monodentate PhosphineHigh activity for a broad range of aryl and vinyl halides, including chlorides, often at room temperature.[8]Excellent yields for a wide variety of substrates.Moderate to Good: The bidentate nature could offer good stability. Performance will depend on whether the N-donor character is sufficient to promote catalysis as effectively as the strong sigma-donating phosphines. The N-methyl group may enhance activity.
Xantphos Bidentate PhosphineGood thermal stability, effective for coupling of heteroaryl chlorides.[9]Generally provides high yields, particularly with challenging substrates.[9]Good: The chelation is expected to provide a stable catalyst. The defined bite angle may influence the efficiency of reductive elimination.
IMes N-Heterocyclic CarbeneHigh thermal stability and activity for unreactive aryl chlorides.[7]Excellent yields, even with sterically hindered substrates.[7]Moderate to Good: As an N-donor ligand, it shares some electronic similarities with NHCs, but with weaker sigma-donation. Stability is expected to be good.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides.

LigandTypeKey AdvantagesTypical Performance & Substrate ScopeInferred Performance of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
P(t-Bu)₃ Monodentate PhosphineEffective for a range of amines and aryl halides.Good to excellent yields, though sometimes requiring higher temperatures.Moderate: The steric and electronic properties of the N-donor ligand may be less optimal for this transformation compared to specialized phosphines.
Xantphos Bidentate PhosphineBroad scope and high success rate, particularly for unactivated aryl chlorides.[5][6]Consistently high yields across a wide range of amines and aryl halides.[5]Good to Excellent: The bidentate N-donor framework could mimic the stabilizing effect of bidentate phosphines, potentially leading to a highly active and general catalyst.
IMes N-Heterocyclic CarbeneHighly active for a broad range of amines, including primary and secondary amines, with aryl chlorides.Excellent yields and functional group tolerance.Good: The strong electron donation from the nitrogen atoms could facilitate the C-N bond-forming reductive elimination step.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

LigandTypeKey AdvantagesTypical Performance & Substrate ScopeInferred Performance of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
P(t-Bu)₃ Monodentate PhosphineHighly active for the coupling of aryl bromides and chlorides.Good to excellent yields, often with high stereoselectivity.Moderate to Good: The stability afforded by chelation could be advantageous, though the specific geometry will influence the regioselectivity of the olefin insertion.
Xantphos Bidentate PhosphineCan provide good control over regioselectivity.Effective for a range of substrates.Good: The defined bite angle could offer good control over the migratory insertion and beta-hydride elimination steps, leading to high selectivity.
IMes N-Heterocyclic CarbeneHigh thermal stability, allowing for reactions at elevated temperatures.Good to excellent yields for a variety of aryl halides and olefins.Moderate to Good: The stable Pd-NHC bond is beneficial; the Pd-N bond with the naphthyridine ligand should also be quite stable.

Explaining the Causality Behind Experimental Choices and Inferred Performance

The choice of ligand in a cross-coupling reaction is a delicate balance of steric and electronic properties.[10][11]

  • Steric Effects: The bulk of a ligand can influence the coordination number of the metal center, with bulkier ligands favoring lower coordination numbers, which are often more catalytically active.[12] The steric profile also plays a crucial role in the reductive elimination step, where a crowded metal center can promote the formation of the desired C-C or C-N bond. For 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, its rigid, bicyclic structure imposes a fixed bite angle, which can be advantageous in controlling selectivity.

  • Electronic Effects: The electron-donating ability of a ligand influences the electron density at the metal center.[2] More electron-rich ligands can facilitate the oxidative addition of the organohalide to the metal. The nitrogen atoms in 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine are reasonably good sigma-donors, and the N-methyl group further enhances this property. While not as strongly donating as NHCs or bulky phosphines, this should be sufficient to promote catalysis.

Inferred Performance Rationale:

Our inference that 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine will be a "Moderate to Good" or "Good to Excellent" ligand is based on the following reasoning:

  • Stability: As a bidentate N-donor ligand, it is expected to form a stable chelate with palladium, leading to a more robust and long-lived catalyst compared to some monodentate ligand systems. This is particularly important for challenging couplings that require higher temperatures.

  • Activity: The N-methyl group provides a modest electronic push, which should enhance the rate of oxidative addition. While likely not as active as catalysts derived from the most electron-rich phosphines or NHCs, it should be a competent catalyst.

  • Generality: N-donor ligands have shown broad applicability in a range of cross-coupling reactions. The unique steric environment of the tetrahydronaphthyridine scaffold may offer complementary selectivity to existing ligand systems.

Experimental Protocols: A Self-Validating System for Ligand Screening

To objectively benchmark 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a standardized experimental protocol is essential. The following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

  • Catalyst Preparation (in a glovebox):

    • To a 4 mL vial, add Pd₂(dba)₃ (3.0 mol%) and the ligand (5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, P(t-Bu)₃, Xantphos, or IMes·HCl; 6.0 mol% for monodentate, 3.0 mol% for bidentate).

    • Add 1.0 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • Reaction Setup (in a glovebox):

    • To an oven-dried 10 mL reaction tube equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

    • Add 2.0 mL of anhydrous, degassed toluene.

  • Reaction Execution:

    • To the reaction tube containing the substrates and base, add the pre-formed catalyst solution via syringe.

    • Seal the reaction tube with a screw cap containing a PTFE septum.

    • Remove the reaction tube from the glovebox and place it in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield using an internal standard (e.g., dodecane).

    • Purify the product by flash column chromatography on silica gel.

This protocol provides a reliable method for comparing the performance of different ligands under identical conditions, ensuring the trustworthiness of the results.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-B(OH)2 Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R Ligand Structures cluster_challenger Challenger Ligand cluster_benchmarks Benchmark Ligands Ligand_A 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (Bidentate N-Donor) Ligand_B P(t-Bu)3 (Monodentate Phosphine) Ligand_C Xantphos (Bidentate Phosphine) Ligand_D IMes (N-Heterocyclic Carbene) Ligand Screening Workflow Start Start Define Reaction Define Model Reaction (e.g., Suzuki Coupling) Start->Define Reaction Select Ligands Select Challenger & Benchmark Ligands Define Reaction->Select Ligands Standardized Protocol Develop Standardized Experimental Protocol Select Ligands->Standardized Protocol Run Reactions Run Parallel Reactions Standardized Protocol->Run Reactions Analyze Results Analyze Conversion & Yield (GC, NMR) Run Reactions->Analyze Results Compare Performance Compare Performance Metrics (Yield, TON, TOF) Analyze Results->Compare Performance Optimize Conditions Optimize Conditions for Best Ligand Compare Performance->Optimize Conditions End End Optimize Conditions->End

Caption: A logical workflow for screening and evaluating new ligands.

Conclusion

While 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is not yet an established ligand in the canon of cross-coupling chemistry, a thorough analysis of its structural and electronic features suggests it holds considerable promise. Its bidentate N-donor nature, combined with the steric influence of the N-methyl group and the rigid tetrahydronaphthyridine backbone, presents a unique combination of properties.

Our inferred benchmarking against established ligands like P(t-Bu)₃, Xantphos, and IMes suggests that it could be a highly stable and effective ligand, particularly in reactions where catalyst stability is paramount. The true test of its capabilities will, of course, be in the laboratory. The experimental protocol provided in this guide offers a robust starting point for any researcher wishing to explore the potential of this and other novel ligand scaffolds. The continued exploration of new ligand architectures is essential for pushing the boundaries of what is possible in synthetic chemistry, and 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine represents a worthy candidate for further investigation.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Organic Process Research & Development, 24(8), 1592-1601. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2007). Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands: A Quest for Understanding. Coordination Chemistry Reviews, 251(5-6), 874–883. [Link]

  • Fantasia, S., & Nolan, S. P. (2009). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 11(20), 4584–4587. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, (40), 8690. [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Combining the Reactivity Properties of PCy3 and PtBu3 into a Single Ligand, P(iPr)(tBu)2. Reaction via Mono- or Bisphosphine Palladium(0) Centers and Palladium(I) Dimer Formation. (2014). Organometallics, 33(23), 6753-6761. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2004). The Journal of Organic Chemistry, 69(25), 8769-8775. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 20, 2026, from [Link]

  • Metal Complexes with N-Donor Ligands: Second Edition. (2025, November 18). Retrieved March 20, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). Retrieved March 20, 2026, from [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. (2024, November 20). Retrieved March 20, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • (PDF) Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021, February 25). Retrieved March 20, 2026, from [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. (2018). Dalton Transactions, 47(26), 8690-8696. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (n.d.). Retrieved March 20, 2026, from [Link]

  • Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. (n.d.). Retrieved March 20, 2026, from [Link]

  • The effects of chelating N4 ligand coordination on Co(ii)-catalysed photochemical conversion of CO2 to CO: reaction mechanism and DFT calculations. (n.d.). Retrieved March 20, 2026, from [Link]

  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. (2010). Organometallics, 29(23), 6126-6131. [Link]

  • Impact of Ligands and Metals on the Formation of Metallacyclic Intermediates and a Nontraditional Mechanism for Group VI Alkyne Metathesis Catalysts - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). Retrieved March 20, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved March 20, 2026, from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). Retrieved March 20, 2026, from [Link]

  • Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. (n.d.). Retrieved March 20, 2026, from [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides | Request PDF. (n.d.). Retrieved March 20, 2026, from [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). Chemistry – A European Journal, 19(49), 16760-16771. [Link]

  • Formation of N-Methylated Cyclic Ligand Systems from Unusual Reactions between Trimethylamine N-Oxide and Acetylenes on Fe3Te2(CO)9. (n.d.). Retrieved March 20, 2026, from [Link]

  • Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (n.d.). Retrieved March 20, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 21). Retrieved March 20, 2026, from [Link]

Sources

Comparative

Comparative Pharmacokinetics of 5-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine Derivatives: A Comprehensive Guide for Drug Development

Executive Summary The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly versatile pharmacophore utilized across multiple therapeutic areas, ranging from HIV-1 integrase allosteric inhibitors (INLAIs)[1] to lutein...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly versatile pharmacophore utilized across multiple therapeutic areas, ranging from HIV-1 integrase allosteric inhibitors (INLAIs)[1] to luteinizing hormone receptor (hLH-R) antagonists[2] and retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists[3]. As application scientists, we frequently observe that minor structural modifications to this bicyclic core—specifically substitutions at the C5 position—profoundly alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) landscape.

This guide provides an objective, data-driven comparison of the pharmacokinetics of 5-methyl and 5-carbamoyl derivatives (such as the clinical candidate TAK-828F) against their unsubstituted counterparts. By examining in vitro ADME data and in vivo rat PK profiles, we elucidate how introducing steric bulk and chirality at the C5 position optimizes ligand lipophilicity efficiency (LLE), modulates clearance, and minimizes off-target liabilities[3].

Mechanistic Rationale: The Causality of C5-Substitution

Unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridines often suffer from suboptimal metabolic stability due to the exposed, electron-rich nature of the saturated ring, which serves as a soft spot for cytochrome P450 (CYP)-mediated oxidation.

By introducing a methyl or complex carbamoyl group at the C5 position, we achieve two critical PK advantages:

  • Steric Shielding: The C5 substituent sterically hinders access to adjacent C-H bonds, significantly reducing the rate of Phase I oxidative metabolism (hepatic clearance).

  • Chiral Vectoring: The creation of a stereocenter (e.g., the (5R)-configuration in TAK-828F) forces the piperidine ring into a specific chair conformation[4]. This precisely vectors the N6-substituents toward the target binding pocket while simultaneously burying lipophilic moieties away from the solvent. This conformational locking reduces the overall LogD, improves aqueous solubility, and lowers the entropic penalty upon receptor binding[3].

Quantitative Data Comparison

To objectively evaluate these derivatives, we must compare their performance across standardized PK parameters. Table 1 synthesizes data from recent lead optimization campaigns, contrasting the 5-substituted clinical candidate TAK-828F with alternative tetrahydro-1,6-naphthyridine derivatives.

Table 1: Comparative Pharmacokinetic Parameters of Tetrahydro-1,6-Naphthyridine Derivatives

Compound ClassRepresentative CompoundPrimary TargetHepatic Clearance (CL_hep)Oral Bioavailability (F%)CYP450 InhibitionhERG Liability
5-Carbamoyl/Methyl TAK-828FRORγtLow (High stability)High (>50%)MinimalLow
Unsubstituted HIV-1 INLAI LeadsHIV-1 IntegraseLow to ModerateModerateNone DetectableN/A
Alternative Scaffold BAY-298hLH-RLowHighInhibits 2C8/2C9Moderate (IC50 3 μM)

Data aggregated from authoritative in vivo rat models and in vitro human liver microsome assays[1],[2],[3].

Experimental Workflows & Methodologies

To ensure scientific integrity, the PK data presented above must be generated through self-validating experimental systems. Below are the core protocols we employ to assess the ADME properties of 5-substituted naphthyridines.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Causality: We utilize liver microsomes rather than whole hepatocytes for initial screening to specifically isolate Phase I CYP450-mediated metabolism. This allows us to directly measure the protective effect of the 5-methyl substitution against oxidative degradation.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Critical Check: If Verapamil is not rapidly degraded (>80% clearance at 30 mins), the assay is invalid, indicating inactive CYP enzymes.

  • Initiation: Add the 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine test compound (final concentration 1 μM). Pre-incubate at 37°C for 5 minutes.

  • Reaction: Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Quenching & Analysis: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int).

Protocol 2: In Vivo Pharmacokinetic Profiling in Rats

Causality: While in vitro assays predict metabolism, in vivo rat models are essential to understand the interplay between absorption, volume of distribution (Vd), and systemic clearance. We utilize a crossover design (IV and PO) to accurately calculate absolute oral bioavailability (F%).

  • Formulation: Formulate the test compound in a vehicle that ensures complete dissolution (e.g., 5% DMSO, 40% PEG400, 55% Saline) to prevent absorption bottlenecks caused by precipitation in the gut.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route) via intravenous (IV) bolus (1 mg/kg) and oral (PO) gavage (10 mg/kg)[2].

  • Sampling: Collect serial blood samples (approx. 200 μL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Quantification: Centrifuge to isolate plasma. Extract analytes via protein precipitation and quantify using a validated LC-MS/MS method. Calculate PK parameters (AUC, t1/2, Vd, CL) using non-compartmental analysis (NCA).

Pathway & Workflow Visualizations

PK_Workflow A 1. Scaffold Synthesis (5-Methyl/Carbamoyl) B 2. In Vitro ADME (Microsomes, Caco-2) A->B Chiral Resolution C 3. Safety Profiling (CYP450, hERG) B->C High Permeability D 4. In Vivo PK (Rat IV/PO Dosing) C->D Low Toxicity E 5. Parameter Calculation (Clearance, F%) D->E Plasma Sampling

Fig 1. Self-validating pharmacokinetic screening workflow for 1,6-naphthyridine derivatives.

RORgt_Pathway Drug TAK-828F / 5-Me Naphthyridines Receptor RORγt LBD Drug->Receptor Inverse Agonism Coactivator SRC-1 Recruitment Receptor->Coactivator Blocked Gene IL-17A Transcription Coactivator->Gene Inhibited

Fig 2. Mechanism of RORγt inverse agonism by 5-substituted 1,6-naphthyridines inhibiting IL-17A.

Conclusion

The strategic functionalization of the 5,6,7,8-tetrahydro-1,6-naphthyridine core at the C5 position represents a masterclass in PK optimization. Whether utilizing a simple 5-methyl group or a complex 5-carbamoyl moiety like in TAK-828F[3], this substitution provides the steric bulk necessary to evade rapid hepatic clearance while enforcing a chiral conformation that maximizes target affinity and minimizes off-target CYP/hERG liabilities[2].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

As a Senior Application Scientist, I recognize that scaling up syntheses or conducting routine assays with functionalized naphthyridines requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Methyl-5,6...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that scaling up syntheses or conducting routine assays with functionalized naphthyridines requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine presents specific operational challenges due to its acute toxicity and severe eye damage potential[1].

This guide provides a self-validating, causally-driven protocol for handling this compound. By understanding the mechanistic reasoning behind these safety measures, your laboratory can maintain both scientific integrity and uncompromising safety.

Compound Profile & Hazard Causality

To handle a chemical safely, you must first understand why it is hazardous. The table below summarizes the quantitative and qualitative hazard data, followed by the mechanistic causality.

Table 1: Chemical and Hazard Profile

Property / Hazard Details
Chemical Name 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS Number 83081-95-2[1]
Molecular Formula C9H12N2[2]

| GHS Classifications | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1] |

Mechanistic Justification of Hazards: The hazard profile of this compound is directly dictated by its molecular architecture. The 5,6,7,8-tetrahydro-1,6-naphthyridine core contains a saturated, piperidine-like ring. The nitrogen atom in this saturated ring acts as a strong aliphatic base. When this basic amine contacts the moisture-rich tissues of the eyes or skin, it undergoes an exothermic reaction with water, producing hydroxide ions. This localized high pH causes rapid saponification of membrane lipids and denaturation of cellular proteins, leading to liquefaction necrosis—the mechanistic driver behind its Eye Dam. 1 (Serious Eye Damage) and Skin Irrit. 2 classifications[1].

Furthermore, its relatively low molecular weight and lipophilicity facilitate rapid transport across the stratum corneum and alveolar membranes. This systemic absorption accounts for its Acute Tox. 4 rating across all exposure routes and its ability to cross the blood-brain barrier, resulting in central nervous system effects like drowsiness or dizziness (STOT SE 3 )[1].

Personal Protective Equipment (PPE) Matrix

Under the OSHA 29 CFR 1910.132 standard, PPE must be selected based on a rigorous, site-specific hazard assessment[3]. The following matrix outlines the mandatory PPE for handling this compound, grounded in its specific chemical properties.

Table 2: PPE Requirements and Scientific Justification

Body Part Required PPE Scientific Justification (Causality)
Eyes/Face Chemical splash goggles + Full face shield The Eye Dam. 1 classification means irreversible tissue damage can occur rapidly[1]. Goggles prevent vapor ingress, while the shield blocks macroscopic splashes.
Hands Double-layered Nitrile or Neoprene gloves (≥ 5 mil) The compound's lipophilicity allows it to permeate thin, standard latex. Nitrile provides a superior barrier against basic organic amines.
Body Flame-resistant (FR) lab coat + Chemical-resistant apron Prevents dermal absorption (Acute Tox. 4)[1]. The apron provides an impermeable barrier against liquid spills that could soak through woven lab coats.

| Respiratory | Fume hood (Face velocity 80-100 fpm). | Mitigates inhalation toxicity and STOT SE 3 (dizziness) risks by capturing volatile amine vapors before they reach the breathing zone[1]. |

Standard Operating Procedure (SOP): Handling & Execution

Every step in this workflow is designed as a self-validating system to isolate the researcher from the chemical hazard.

Step 1: Pre-Operational Verification

  • Ensure the chemical fume hood is operational and certified. Verify the inward face velocity is between 80 and 100 feet per minute (fpm) as recommended by Prudent Practices in the Laboratory[4].

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with basic amines.

Step 2: PPE Donning & Preparation

  • Inspect gloves for pinhole leaks using the inflation method.

  • Don the primary layer of nitrile gloves, followed by the lab coat, chemical apron, safety goggles, and face shield[3]. Don the secondary pair of gloves over the lab coat cuffs to seal the wrist area.

Step 3: Execution & Transfer

  • Perform all weighing, dilution, and transfer operations at least 6 inches inside the fume hood sash to ensure optimal vapor capture.

  • Use a static-free weighing spatula. If transferring liquids, use a positive displacement pipette to prevent aerosolization of the amine.

  • Keep the sash as low as reasonably possible to provide a physical barrier between the reaction vessel and the operator's breathing zone.

Step 4: Doffing & Decontamination

  • Wipe down the exterior of the primary container with a compatible solvent (e.g., isopropanol) before removing it from the hood.

  • Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Remove the face shield, goggles, and lab coat. Finally, remove the inner gloves and immediately wash hands with soap and water.

Emergency Response & Spill Protocol

A rapid, chemically sound response is critical to preventing exposure escalation.

Small Spills (< 50 mL or 50 g inside the fume hood):

  • Isolate: Alert nearby personnel and lower the fume hood sash.

  • Neutralize: Because the compound is a basic amine, do NOT use water alone, which spreads the hazard. Carefully apply a mild, solid acid (e.g., citric acid or sodium bisulfate) to neutralize the base, or use a commercial spill kit designed for caustics.

  • Absorb: Cover the neutralized spill with an inert absorbent (e.g., vermiculite or sand).

  • Collect: Sweep the material using a non-sparking tool into a chemically resistant, sealable waste container.

Skin/Eye Contact:

  • Eyes: Immediately flush with tepid water at an emergency eyewash station for a minimum of 15 minutes. Forcibly hold eyelids open. Seek immediate ophthalmological emergency care due to the severe damage risk[1].

  • Skin: Remove contaminated clothing immediately. Rinse the affected area under a safety shower for 15 minutes.

Waste Disposal Plan

  • Segregation: Collect all liquid waste containing 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in a dedicated, clearly labeled "Basic Organic Waste" container. Do not mix with acidic waste streams to prevent exothermic neutralization reactions.

  • Solid Waste: Contaminated gloves, paper towels, and spill cleanup materials must be placed in a sealed poly-bag and disposed of as solid hazardous waste.

  • Labeling: Ensure all waste containers are labeled with the compound name, CAS number (83081-95-2), and the GHS pictograms for Corrosive (GHS05) and Health Hazard/Toxicity (GHS07)[1].

Operational Workflow Diagram

The following logical progression ensures that risk assessment and emergency contingencies are built directly into your standard workflow.

G Start Pre-Task Risk Assessment (Review SDS & Hazards) PPE Don PPE (Goggles, Shield, Nitrile, Coat) Start->PPE Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Spill Spill Detected? Hood->Spill Neutralize Contain & Neutralize (Use Mild Acid/Absorbent) Spill->Neutralize Yes Dispose Waste Disposal (Segregated Organic Amine Waste) Spill->Dispose No Neutralize->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Operational Workflow & Spill Response Logic for 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

References

  • Source: nextsds.
  • Source: nationalacademies.
  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.

Sources

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